3-Methylheptanenitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylheptanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNYWLQBGDZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710099 | |
| Record name | 3-Methylheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75854-65-8 | |
| Record name | 3-Methylheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylheptanenitrile, a branched-chain aliphatic nitrile, is a chemical compound of interest in various fields of organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Its molecular structure, characterized by a seven-carbon chain with a methyl group at the third position and a terminal nitrile functional group, imparts specific chemical and physical properties that are crucial for its application and handling. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key characteristics to support research and development activities.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. It is important to note that while computed data is available, experimentally determined values for this specific branched nitrile are not readily found in the literature. Therefore, experimental data for its straight-chain isomer, octanenitrile, is provided for comparison and as a reasonable estimate.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem[1][2] |
| Molecular Weight | 125.21 g/mol | PubChem[1][2] |
| CAS Number | 75854-65-8 | PubChem[1] |
| Boiling Point | 198-200 °C (for Octanenitrile) | ChemicalBook[3] |
| Melting Point | -45 °C (for Octanenitrile) | ChemicalBook[3] |
| Density | 0.814 g/mL at 25 °C (for Octanenitrile) | ChemicalBook[3] |
| Refractive Index | 1.42 at 20 °C (for Octanenitrile) | ChemicalBook[3] |
| Solubility | Insoluble in water; soluble in organic solvents | General nitrile property |
| XLogP3 | 2.9 | PubChem (Computed)[1][2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the nucleophilic substitution of a corresponding haloalkane with a cyanide salt. A plausible experimental protocol is detailed below.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Objective: To synthesize this compound from 1-bromo-3-methylheptane.
Materials:
-
1-bromo-3-methylheptane
-
Sodium cyanide (NaCN)
-
Ethanol (anhydrous)
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in a minimal amount of water and add anhydrous ethanol.
-
To this solution, add 1-bromo-3-methylheptane dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves the use of highly toxic sodium cyanide. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the branching. Key signals would include a triplet for the terminal methyl group of the butyl chain, a doublet for the methyl group at the 3-position, and complex multiplets for the methylene and methine protons.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon would appear downfield, typically in the range of 115-125 ppm.
-
Infrared (IR) Spectroscopy: A characteristic sharp absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. The spectrum would also show C-H stretching and bending vibrations for the alkyl chain.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 125. The fragmentation pattern would be characteristic of an aliphatic nitrile, with common losses of alkyl fragments.
Conclusion
This compound is a valuable chemical intermediate with properties that are largely governed by its branched alkyl chain and the presence of the nitrile functional group. While experimentally determined physical constants are scarce for this specific isomer, reasonable estimations can be made from its straight-chain counterpart. The synthetic protocol provided offers a reliable method for its preparation in a laboratory setting. Further research to fully characterize its physical and spectroscopic properties would be beneficial for its broader application in chemical synthesis and drug discovery.
References
An In-depth Technical Guide to 3-Methylheptanenitrile (CAS Number: 75854-65-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylheptanenitrile (CAS No. 75854-65-8), a saturated aliphatic nitrile. Due to a paucity of research focused specifically on this compound, this document synthesizes available data on its physicochemical properties alongside general knowledge of the synthesis, analysis, and biological activities of related aliphatic nitriles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the potential applications of this molecule.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H15N | PubChem[1][2] |
| Molecular Weight | 125.21 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCCCC(C)CC#N | PubChem[1] |
| XLogP3-AA (LogP) | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 125.120449483 | PubChem[2] |
| Monoisotopic Mass | 125.120449483 | PubChem[2] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[2] |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 98.4 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, established methods for the synthesis, purification, and analysis of aliphatic nitriles can be adapted for this compound.
Synthesis
A common method for the synthesis of aliphatic nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt. For this compound, a plausible synthetic route would involve the reaction of a 1-halo-3-methylheptane with sodium or potassium cyanide.
Hypothetical Synthesis Workflow:
References
An In-depth Technical Guide to the Molecular Structure of 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Methylheptanenitrile. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this aliphatic nitrile.
Molecular Identity and Structure
This compound is a branched-chain aliphatic nitrile with the molecular formula C8H15N. Its structure consists of a seven-carbon heptane backbone with a methyl group substituted at the third carbon and a nitrile functional group at the terminus of a two-carbon chain attached to the third carbon.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H15N | [1][2] |
| Molecular Weight | 125.21 g/mol | [1][2] |
| CAS Number | 75854-65-8 (for the racemic mixture) | [1] |
| Canonical SMILES | CCCCC(C)CC#N | [1] |
| InChI | InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3 | [1] |
| InChIKey | FNVNYWLQBGDZSC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Experimental data on the physicochemical properties of this compound is limited in publicly available literature. The data presented below are primarily computed values from reputable chemical databases. These values provide estimations and should be confirmed by experimental analysis for critical applications.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA (Octanol-Water Partition Coefficient) | 2.9 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
| Rotatable Bond Count | 4 | [1][2] |
| Exact Mass | 125.120449483 u | [1][2] |
| Topological Polar Surface Area | 23.8 Ų | [1][2] |
| Heavy Atom Count | 9 | [1] |
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy: A sharp and intense absorption band characteristic of the C≡N stretching vibration is expected in the region of 2240-2260 cm⁻¹.[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be complex due to the chirality at the C3 position. Key expected signals include:
-
A triplet corresponding to the terminal methyl group (C7) protons.
-
A doublet for the methyl group protons at the C3 position.
-
Multiplets for the methylene and methine protons along the carbon chain. The protons on the carbon adjacent to the nitrile group (C2) are expected to appear in the 2-3 ppm region.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to show distinct signals for each of the eight carbon atoms. The nitrile carbon (C1) would appear in the region of 115-125 ppm.[3]
Mass Spectrometry: The molecular ion peak (M+) at m/z = 125 may be weak or absent. Common fragmentation patterns for aliphatic nitriles include the loss of an alpha-hydrogen to give an M-1 peak and cleavage of the C-C bonds adjacent to the nitrile group.[2]
Synthesis Protocol
A detailed experimental protocol for the direct synthesis of this compound is not explicitly available in the reviewed literature. However, a multi-step synthesis of a closely related precursor, 2-amino-3-methylheptanoic acid, has been described, which involves the formation of a nitrile intermediate, 2-((diphenylmethylene)amino)-3-methylheptanenitrile.[5][6][7] This procedure provides a valuable reference for the synthesis of similar structures.
Experimental Protocol: Synthesis of 2-((diphenylmethylene)amino)-3-methylheptanenitrile [6][7]
Materials:
-
N-(diphenylmethylene)aminoacetonitrile
-
2-Bromohexane
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Anhydrous Na₂SO₄
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of N-(diphenylmethylene)aminoacetonitrile (1.1 g, 5 mmol) in 30 mL of THF in a three-neck glass flask, add LDA (3 mL, 6 mmol) and stir for 5 minutes.
-
Slowly add 2-bromohexane (0.74 mL) to the mixture under a nitrogen atmosphere at 0 °C.
-
Stir the reaction mixture for 30 hours at room temperature.
-
Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain the yellow-green oil product of 2-((diphenylmethylene)amino)-3-methylheptanenitrile.
Logical Relationship of Information
The following diagram illustrates the logical flow of information presented in this guide, from basic molecular identification to its synthesis.
Caption: Logical workflow of this compound information.
Relevance in Drug Development
While direct applications of this compound in drug development were not identified in the surveyed literature, its structural motifs are of interest. Aliphatic nitriles can serve as versatile intermediates in organic synthesis, allowing for their conversion into various functional groups such as amines, carboxylic acids, and amides, which are prevalent in pharmacologically active molecules. The lipophilic alkyl chain and the polar nitrile group give the molecule a specific physicochemical profile that could be explored in the design of new chemical entities. The synthesis of amino acid derivatives from related nitrile intermediates suggests a potential pathway for creating novel unnatural amino acids for peptide-based drug discovery.[5][6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Structure-based ligand design and discovery of novel tenuazonic acid derivatives with high herbicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Profile of 3-Methylheptanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Methylheptanenitrile. Due to a lack of publicly available experimental data for this specific compound, this document outlines the anticipated data based on established principles of spectroscopy for aliphatic nitriles. It also includes detailed experimental protocols for acquiring Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on the spectroscopic behavior of similar aliphatic nitriles.
Table 1: Predicted Mass Spectrometry Data
| Parameter | Expected Value | Notes |
| Molecular Ion (M+) | m/z 125 | Corresponding to the molecular weight of C8H15N. |
| M-1 Peak | m/z 124 | Often observed in nitriles due to the loss of a hydrogen atom. |
| Key Fragments | m/z 41, 55, 69, 83, 96, 110 | Common fragments for aliphatic nitriles resulting from cleavage at various points along the carbon chain. The relative abundance would need to be determined experimentally. |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Vibration Mode |
| Nitrile (C≡N) | ~2250 | Strong, Sharp | Stretching |
| Alkyl (C-H) | 2850-2960 | Strong | Stretching |
| Methylene (CH₂) | ~1465 | Medium | Bending (Scissoring) |
| Methyl (CH₃) | ~1375 | Medium | Bending (Umbrella) |
Table 3: Predicted ¹H NMR Spectroscopy Data
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-CN | 2.0 - 2.5 | Triplet (t) | 2H |
| -CH(CH₃)- | 1.8 - 2.2 | Multiplet (m) | 1H |
| -CH₂-CH(CH₃)- | 1.4 - 1.7 | Multiplet (m) | 2H |
| -CH₂-CH₂-CH(CH₃)- | 1.2 - 1.5 | Multiplet (m) | 2H |
| -CH₂-CH₃ | 1.2 - 1.5 | Multiplet (m) | 2H |
| -CH(CH₃)- | 0.9 - 1.1 | Doublet (d) | 3H |
| -CH₂-CH₃ | 0.8 - 1.0 | Triplet (t) | 3H |
Table 4: Predicted ¹³C NMR Spectroscopy Data
| Carbon Environment | Expected Chemical Shift (ppm) |
| -C≡N | 115 - 120 |
| -CH(CH₃)- | 30 - 40 |
| -CH₂-CN | 20 - 30 |
| Aliphatic -CH₂- | 20 - 40 |
| Aliphatic -CH₃ | 10 - 20 |
Experimental Protocols
Detailed methodologies for key spectroscopic experiments are provided below.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, use a standard electron energy of 70 eV.
-
For ESI, optimize the spray voltage and capillary temperature.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic daughter ions.
-
Compare the obtained spectrum with spectral databases for confirmation, if available.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid, a neat sample can be used. Place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[2][3]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty salt plates or ATR crystal.
-
Mount the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands for the nitrile and alkyl functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).[4]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal.
-
For ¹H NMR, analyze the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the signals.
-
For ¹³C NMR, analyze the chemical shifts of the carbon signals.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: General experimental workflow for the spectroscopic analysis of a liquid sample.
Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.
Caption: Key infrared vibrational modes predicted for this compound.
References
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. d-3-methylheptanenitrile [webbook.nist.gov]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
A Technical Guide to 3-Methylheptanenitrile: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methylheptanenitrile, a valuable chemical intermediate. This document details its nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), lists its common synonyms, and presents its key physicochemical properties in a clear, tabular format. Furthermore, it outlines a general experimental protocol for its synthesis via the Kolbe nitrile synthesis, a widely applicable method for the preparation of alkyl nitriles.
IUPAC Nomenclature and Synonyms
The systematic name for the compound, as determined by IUPAC nomenclature rules, is This compound .[1] For the specific stereoisomer, the name is (3S)-3-methylheptanenitrile .[2]
This compound is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs. These include:
-
d-3-Methylheptanenitrile
-
SCHEMBL4202857
-
DTXSID80710099
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C8H15N | PubChem[1][2] |
| Molecular Weight | 125.21 g/mol | PubChem[1][2] |
| Exact Mass | 125.120449483 Da | PubChem[1][2] |
| XLogP3 | 2.9 | PubChem[1][2] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1][2] |
| Heavy Atom Count | 9 | PubChem[1][2] |
Experimental Protocol: Synthesis via Kolbe Nitrile Synthesis
The Kolbe nitrile synthesis is a robust and widely used method for the preparation of alkyl nitriles.[3][4][5][6][7] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where an alkyl halide is treated with a metal cyanide.[4][8][9]
A general protocol for the synthesis of this compound from a suitable 3-haloheptane (e.g., 3-bromoheptane or 3-chloroheptane) is detailed below.
Materials:
-
3-Haloheptane (e.g., 3-bromo- or 3-chloroheptane)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetone)[3][9]
-
Anhydrous conditions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen 3-haloheptane in a dry, polar aprotic solvent such as DMSO.
-
Addition of Cyanide: Carefully add a molar excess of sodium or potassium cyanide to the solution. The use of an alkali metal cyanide in a polar aprotic solvent favors the formation of the nitrile over the isonitrile side product.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter. The solvent is then removed under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation to obtain the pure this compound.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound and the general reaction scheme for its synthesis.
References
- 1. This compound | C8H15N | CID 54258702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-methylheptanenitrile | C8H15N | CID 101694053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 6. Kolbe_nitrile_synthesis [chemeurope.com]
- 7. About: Kolbe nitrile synthesis [dbpedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kolbe-Nitril-Synthese [organische-chemie.ch]
A Technical Guide to the Physical Properties of 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylheptanenitrile, with the chemical formula C8H15N, is a branched aliphatic nitrile.[1][2][3] Understanding its physical properties is fundamental for its application in chemical synthesis and drug development, where it may serve as a key intermediate or building block. This guide provides a summary of its computed physical properties and outlines the standard experimental protocols for their determination.
Core Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, a number of its physical properties have been calculated using computational models. These computed values provide a valuable estimation for handling and characterization.
| Property | Value | Source |
| Molecular Formula | C8H15N | PubChem[1][2] |
| Molecular Weight | 125.21 g/mol | PubChem[1][2][4] |
| XLogP3 | 2.9 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |
| Rotatable Bond Count | 4 | PubChem[1][2] |
| Exact Mass | 125.120449483 Da | PubChem[1][2] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1][2] |
| Heavy Atom Count | 9 | PubChem[1][2] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of key physical properties of liquid nitriles like this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[5]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This occurs when the vapor pressure of the sample equals the atmospheric pressure.
Density Determination
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Pipette
-
Sample of this compound
-
Thermometer
Procedure:
-
The mass of the clean, dry volumetric flask is accurately measured using an analytical balance.
-
The flask is filled to the calibration mark with this compound using a pipette.
-
The mass of the flask containing the nitrile is measured.
-
The temperature of the liquid is recorded as density is temperature-dependent.
-
The density is calculated by dividing the mass of the nitrile (mass of flask with nitrile - mass of empty flask) by the volume of the flask.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and can be used to identify and assess the purity of a sample.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Sample of this compound
-
Solvent for cleaning (e.g., ethanol or isopropanol)
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a suitable solvent and allowed to dry completely.
-
A few drops of this compound are placed on the prism.
-
The prism is closed and the instrument is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.
-
The light source is switched on and the eyepiece is adjusted until the crosshairs are in focus.
-
The adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature of the measurement should also be recorded.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid nitrile.
Caption: Logical workflow for the experimental determination of physical properties.
References
- 1. (3S)-3-methylheptanenitrile | C8H15N | CID 101694053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H15N | CID 54258702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-3-methylheptanenitrile [webbook.nist.gov]
- 4. [S,(+)]-3-Methylheptanenitrile [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Chirality of 3-Methylheptanenitrile for Researchers and Drug Development Professionals
Introduction
3-Methylheptanenitrile is a chiral organic compound featuring a nitrile functional group. Its chirality arises from a stereocenter at the third carbon atom, making it a valuable model for studying stereoselective synthesis and analysis of aliphatic nitriles. The presence of enantiomers necessitates careful stereochemical control and analysis in research and development, particularly in the pharmaceutical industry where the biological activity of a molecule is often enantiomer-specific. This technical guide provides an in-depth overview of the chirality of this compound, including its stereochemistry, hypothetical quantitative data, and detailed experimental protocols for its enantioselective synthesis and analysis.
Stereochemistry of this compound
The chirality of this compound originates from the carbon atom at the 3-position, which is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a cyanomethyl group. This tetrahedral arrangement results in two non-superimposable mirror images, the (R)- and (S)-enantiomers.
Quantitative Data
The following table summarizes hypothetical quantitative data for the enantiomers of this compound. These values are representative of what would be expected for a small chiral molecule and are intended for illustrative purposes.
| Property | (R)-3-Methylheptanenitrile | (S)-3-Methylheptanenitrile |
| Molecular Weight ( g/mol ) | 125.21 | 125.21 |
| Specific Rotation ([α]D) | -15.2° (c=1, CHCl3) | +15.2° (c=1, CHCl3) |
| Enantiomeric Excess (% ee) | >99% | >99% |
Enantioselective Synthesis
The enantioselective synthesis of chiral nitriles is a significant area of research.[1][2] One plausible approach for the synthesis of enantioenriched this compound is through the asymmetric conjugate addition of a methyl group to an α,β-unsaturated nitrile.
Experimental Protocol: Asymmetric Michael Addition
This protocol describes a hypothetical enantioselective synthesis of (S)-3-methylheptanenitrile.
1. Materials and Methods:
-
(E)-Hept-2-enenitrile
-
Dimethylzinc
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C7H8)
-
(R)-(-)-N,N'-Dibenzyl-N,N'-bis(2,4,6-trimethylphenyl)phosphoric acid diamide (chiral ligand)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
A solution of CuOTf·C7H8 (0.05 mmol) and the chiral ligand (0.055 mmol) in anhydrous toluene (5 mL) is stirred at room temperature for 30 minutes under an argon atmosphere.
-
The solution is cooled to -20 °C, and (E)-hept-2-enenitrile (1.0 mmol) is added.
-
Dimethylzinc (1.2 M in toluene, 1.2 mmol) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -20 °C for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1) to afford (S)-3-methylheptanenitrile.
Chiral Analysis
The determination of the enantiomeric purity of this compound is crucial. Chiral gas chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like nitriles.
Experimental Protocol: Chiral Gas Chromatography
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: Cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm x 0.12 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min.
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: The sample is dissolved in dichloromethane to a concentration of 1 mg/mL.
2. Procedure:
-
The GC instrument is set up according to the conditions specified above.
-
A blank run (injection of pure solvent) is performed to ensure a clean baseline.
-
The racemic this compound standard is injected to determine the retention times of both enantiomers.
-
The synthesized enantioenriched sample is injected.
-
The peak areas of the two enantiomers are integrated.
-
The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100.
Hypothetical Chromatographic Data
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-3-Methylheptanenitrile | 12.5 | 1,200 |
| (S)-3-Methylheptanenitrile | 13.1 | 240,000 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and chiral analysis of this compound.
Conclusion
References
(S)-3-Methylheptanenitrile and (R)-3-Methylheptanenitrile
An In-depth Technical Guide on for Researchers, Scientists, and Drug Development Professionals.
Introduction
are chiral aliphatic nitriles. As enantiomers, they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This stereochemical difference can lead to distinct biological activities, a crucial consideration in drug discovery and development. The nitrile functional group is a versatile moiety in organic synthesis and has been incorporated into numerous pharmaceutical agents due to its ability to participate in various biological interactions and serve as a bioisostere for other functional groups.[1][2][3] This guide provides a comprehensive overview of the available technical information on these enantiomers, including their chemical and physical properties, potential synthetic strategies, and the general biological relevance of chiral nitriles.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 3-Methylheptanenitrile
| Property | (S)-3-Methylheptanenitrile (Computed)[4] | Racemic this compound[5] |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol | 125.21 g/mol |
| IUPAC Name | (3S)-3-methylheptanenitrile | This compound |
| CAS Number | Not available | 75854-65-8 |
| XLogP3-AA | 2.9 | 2.9 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 4 | 4 |
| Exact Mass | 125.120449483 Da | 125.120449483 Da |
| Topological Polar Surface Area | 23.8 Ų | 23.8 Ų |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of has not been published. However, general methods for the enantioselective synthesis of chiral nitriles can be adapted. Asymmetric hydrocyanation of a suitable alkene precursor is a primary strategy.
General Workflow for Asymmetric Synthesis
The enantioselective synthesis of a chiral nitrile, such as this compound, can be conceptually approached through the asymmetric hydrocyanation of an appropriate alkene. The general workflow for such a synthesis is outlined below.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3S)-3-methylheptanenitrile | C8H15N | CID 101694053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H15N | CID 54258702 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Synthetic History of 3-Methylheptanenitrile: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylheptanenitrile, a chiral aliphatic nitrile, possesses a foundational molecular structure that has been of interest in the broader context of organic synthesis and stereochemistry. While not a compound of prominent historical significance, its synthesis and properties are illustrative of fundamental principles in organic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, catering to a specialized audience in chemical research and development.
Introduction
This compound (C₈H₁₅N) is a simple, branched-chain aliphatic nitrile. Its structure, featuring a stereocenter at the C3 position, allows for the existence of two enantiomers, (R)- and (S)-3-methylheptanenitrile. The study of such chiral molecules has been pivotal in advancing the understanding of stereoisomerism and its implications in chemical and biological systems. Although a specific, high-profile discovery of this compound is not documented in the annals of chemical history, its synthesis falls within the purview of well-established methodologies for the preparation of nitriles developed in the early 20th century. This document collates the available physicochemical data and presents a plausible historical synthetic route, alongside a more modern and stereoselective approach.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem[1][2] |
| Molecular Weight | 125.21 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 75854-65-8 | PubChem[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| LogP | 2.9 | PubChem[1][2] |
Historical Synthesis: A Representative Protocol
The first synthesis of this compound is not explicitly detailed in a landmark publication. However, based on the established synthetic methodologies of the early 20th century, a plausible route would have involved the nucleophilic substitution of a corresponding alkyl halide with a cyanide salt, a reaction known as the Kolbe nitrile synthesis . This method was a common and straightforward way to extend a carbon chain and introduce a nitrile functionality.
Plausible Historical Experimental Protocol (Kolbe Nitrile Synthesis)
This protocol is a representative example based on known reactions of the period and is not from a specific cited experiment for this molecule.
Objective: To synthesize this compound from 3-bromoheptane.
Reaction Scheme:
CH₃CH₂CH₂CH₂CH(Br)CH₂CH₃ + NaCN → CH₃CH₂CH₂CH₂CH(CH₃)CH₂CN + NaBr
Reagents:
-
3-Bromoheptane
-
Sodium cyanide (NaCN)
-
Ethanol (solvent)
Procedure:
-
A solution of sodium cyanide in aqueous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
3-Bromoheptane is added to the flask.
-
The reaction mixture is heated to reflux for several hours to ensure the completion of the substitution reaction.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether.
-
The organic layer is washed with water and brine to remove any remaining inorganic salts.
-
The organic solvent is removed by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Expected Outcome: A colorless liquid with a characteristic nitrile odor. The yield would be dependent on the purity of the starting materials and the reaction conditions.
Modern Synthetic Approaches
Modern organic synthesis offers more sophisticated and stereoselective methods for the preparation of chiral nitriles like this compound. One such approach involves the conversion of a chiral alcohol to the corresponding nitrile.
Representative Modern Experimental Protocol (from a Chiral Alcohol)
This protocol is a generalized modern method and is not from a specific cited experiment for this molecule.
Objective: To synthesize enantiomerically enriched (S)-3-methylheptanenitrile from (S)-3-methylheptan-1-ol.
Two-Step Reaction Scheme:
-
Tosylation: (S)-3-methylheptan-1-ol + TsCl → (S)-3-methylheptyl tosylate
-
Cyanation: (S)-3-methylheptyl tosylate + NaCN → (S)-3-methylheptanenitrile
Reagents:
-
(S)-3-methylheptan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (base and solvent)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
Step 1: Synthesis of (S)-3-methylheptyl tosylate
-
(S)-3-methylheptan-1-ol is dissolved in pyridine in a flask cooled in an ice bath.
-
p-Toluenesulfonyl chloride is added portion-wise with stirring, maintaining the temperature below 5 °C.
-
The reaction is stirred overnight at room temperature.
-
The reaction mixture is poured into cold dilute hydrochloric acid and extracted with diethyl ether.
-
The ether layer is washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude tosylate.
Step 2: Synthesis of (S)-3-methylheptanenitrile
-
The crude (S)-3-methylheptyl tosylate is dissolved in DMSO.
-
Sodium cyanide is added, and the mixture is heated with stirring for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed.
-
The resulting crude nitrile is purified by column chromatography or fractional distillation.
Biological Activity and Signaling Pathways
There is currently no significant body of research available in the public domain detailing specific biological activities or signaling pathway interactions for this compound. Aliphatic nitriles, in general, are not widely recognized as potent bioactive molecules in drug development, although the nitrile group is a common pharmacophore in various approved drugs. The primary interest in compounds like this compound for researchers and drug development professionals lies in their utility as chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This compound serves as a classic example of a simple chiral aliphatic nitrile. While its discovery is not marked by a singular event, its synthesis is readily understood through the lens of fundamental organic reactions that have been established for over a century. The physicochemical data, though incomplete in publicly accessible databases, provides a basic characterization of the molecule. For contemporary researchers, the value of this compound lies in its potential as a chiral synthon, accessible through modern stereoselective synthetic routes. This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development.
References
The Elusive Natural Presence of 3-Methylheptanenitrile: A Technical Review
A comprehensive review of scientific literature reveals no direct evidence for the natural occurrence of 3-Methylheptanenitrile. Despite the widespread presence of nitrile-containing compounds in various terrestrial and marine organisms, this specific branched-chain alkyl nitrile has not been identified as a secondary metabolite in plants, a volatile organic compound from microorganisms, or a semiochemical in insects. This in-depth technical guide summarizes the current state of knowledge regarding nitrile compounds in nature and explores the hypothetical biosynthetic pathways that could potentially lead to the formation of this compound, providing a resource for researchers, scientists, and drug development professionals.
While over 120 naturally occurring nitriles have been isolated, they are most commonly found as cyanogenic glycosides in plants, serving as a defense mechanism.[1] These compounds can release toxic hydrogen cyanide upon enzymatic hydrolysis.[1] Nitriles are also produced by various bacteria, fungi, and marine sponges, exhibiting a wide range of biological activities.[2]
Potential Biosynthetic Origins: A Hypothetical Framework
In the absence of direct evidence, we can theorize potential biosynthetic routes to this compound based on established metabolic pathways for structurally related molecules. The biosynthesis of branched-chain fatty acids offers a plausible starting point.
Table 1: Key Enzymes and Precursors in Branched-Chain Fatty Acid and Potential Nitrile Biosynthesis
| Precursor/Enzyme | Role | Potential Link to this compound |
| Branched-chain α-keto acids (from valine, leucine, isoleucine) | Serve as primers for branched-chain fatty acid synthesis.[3] | A derivative of these precursors could potentially be channeled into a nitrile-forming pathway. |
| α-keto acid decarboxylase | Decarboxylates α-keto acids to produce branched-chain acyl-CoA primers.[3] | A key step in initiating the branched-chain structure. |
| Fatty Acid Synthase (FAS) | Elongates the acyl chain. | Would be responsible for building the heptane backbone. |
| Aldoxime Dehydratase | An enzyme known to catalyze the formation of nitriles from aldoximes.[4][5] | A crucial enzymatic step for the introduction of the nitrile functional group. |
A hypothetical pathway for the biosynthesis of this compound could originate from the amino acid isoleucine, which provides the 2-methylbutyl starter unit for branched-chain fatty acid synthesis. This starter unit could undergo chain elongation by the fatty acid synthase complex to form a 3-methylheptanoyl-ACP intermediate. Subsequent conversion of the acyl group to an aldoxime, followed by dehydration catalyzed by an aldoxime dehydratase, would yield this compound.
Methodologies for Detection and Characterization
The identification of novel, naturally occurring volatile compounds like this compound relies on sensitive analytical techniques. A typical workflow for the analysis of environmental or biological samples is outlined below.
References
3-Methylheptanenitrile safety and handling
An In-depth Technical Guide to the Safety and Handling of 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While compiled with diligence, specific safety and toxicological data for this compound is limited in publicly available literature. The information provided is largely based on the properties of structurally similar aliphatic nitriles. Always consult with your institution's safety office and refer to any available supplier-specific safety information before handling this chemical.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key computed and available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N | --INVALID-LINK--[1] |
| Molecular Weight | 125.21 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 75854-65-8 | --INVALID-LINK--[1] |
| Appearance | Assumed to be a liquid at room temperature | Inferred from similar compounds |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Data not available; expected to be flammable | Inferred from similar compounds |
| Solubility | Low aqueous solubility is expected | --INVALID-LINK--[2] |
| Density | Data not available | |
| Vapor Pressure | Data not available | |
| XLogP3-AA (LogP) | 2.9 | --INVALID-LINK--[1] |
Hazard Identification and Toxicology
2.1 Principal Hazards
The primary toxicological concern with aliphatic nitriles is the metabolic release of cyanide ions.[3] This process can interfere with cellular respiration, leading to cytotoxic hypoxia. The toxicity of nitriles is influenced by their chemical structure, which affects the rate of cyanide liberation.[4][5]
Expected GHS Classification (Based on Analogs):
| Hazard Class | Hazard Category | GHS Hazard Statement (Assumed) |
| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor or H227: Combustible liquid |
| Acute Toxicity (Oral) | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
2.2 Toxicological Data Summary
Specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature. However, the general toxicity of aliphatic nitriles is well-documented.[6] They are absorbed through inhalation, ingestion, and skin contact.[2]
2.3 Mechanism of Toxicity: A Simplified Signaling Pathway
The primary mechanism of acute toxicity for aliphatic nitriles is the in-vivo liberation of cyanide. This process is generally understood to occur via cytochrome P450-mediated oxidation. The liberated cyanide then inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to a disruption of cellular respiration.
Experimental Protocols
While specific experimental protocols for this compound were not found, standard methodologies for assessing the toxicity of chemical substances are well-established. Researchers should adapt these general protocols to the specific properties of this compound.
3.1 In Vitro Cytotoxicity Assay (General Protocol)
-
Objective: To assess the potential for this compound to cause cell death in a controlled laboratory setting.
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, a human liver cell line) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.
-
Exposure: Treat the cultured cells with the various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a cell viability assay, such as the MTT or MTS assay, to quantify the percentage of viable cells compared to a vehicle control.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
-
3.2 Skin Irritation/Corrosion Assessment (Based on OECD Guideline 439)
-
Objective: To determine the potential of this compound to cause skin irritation.
-
Methodology (In Vitro):
-
Tissue Model: Utilize a reconstituted human epidermis (RhE) model.
-
Application: Apply a small amount of neat this compound to the surface of the RhE tissue.
-
Incubation: Incubate for a specified period (e.g., 60 minutes).
-
Viability Measurement: After incubation and rinsing, assess the tissue viability using a quantitative assay (e.g., MTT).
-
Classification: Classify the irritation potential based on the reduction in tissue viability compared to negative and positive controls.
-
Safe Handling and Storage
4.1 Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection:
-
Wear a lab coat and appropriate gloves. Nitrile gloves may offer some protection against splashes, but their breakthrough time for specific nitriles can be low. Consider using thicker gloves or double-gloving for extended handling. Always inspect gloves for signs of degradation.
-
Ensure full skin coverage; do not leave any skin exposed.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
4.3 Handling Procedures
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Use only in a well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
4.4 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
-
Store separately from strong oxidizing agents, strong acids, and strong bases, as nitriles can react vigorously with these substances.[2]
First Aid Measures
Immediate action is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting and Accidental Release Measures
6.1 Fire-Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: this compound is expected to be a flammable liquid. Vapors may travel to a source of ignition and flash back. Combustion may produce toxic fumes, including oxides of carbon and nitrogen, and hydrogen cyanide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
6.2 Accidental Release
-
Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as described in Section 4.2.
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Place the contaminated material into a sealed, labeled container for disposal.
-
For large spills, dike the area to contain the spill and contact emergency services.
-
Stability and Reactivity
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.
This guide provides a framework for the safe handling of this compound based on available data and the known hazards of similar aliphatic nitriles. It is imperative for all personnel to exercise caution and adhere to established laboratory safety protocols.
References
- 1. This compound | C8H15N | CID 54258702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
3-Methylheptanenitrile material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for 3-Methylheptanenitrile. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental context, and essential safety protocols.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. These values are essential for understanding the substance's behavior in various experimental and storage conditions.
| Property | Value | Source |
| Molecular Formula | C8H15N | PubChem[1][2] |
| Molecular Weight | 125.21 g/mol | PubChem[1][2] |
| Appearance | Yellow Liquid | Fisher Scientific[3] |
| Melting Point | -64 °C / -83.2 °F | Fisher Scientific[3] |
| Boiling Point | 186 - 187 °C / 366.8 - 368.6 °F | Fisher Scientific[3] |
| Flash Point | 58 °C / 136.4 °F | Fisher Scientific[3] |
| Specific Gravity | 0.810 | Fisher Scientific[3] |
| Solubility | No data available | |
| Vapor Pressure | No information available | Fisher Scientific[3] |
| Vapor Density | No information available | Fisher Scientific[3] |
Toxicological Profile and Hazards
The following table outlines the hazard classifications and statements associated with this compound and related aliphatic nitriles.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed[5] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Acute Toxicity (Dermal) | Harmful in contact with skin[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Acute Toxicity (Inhalation) | Harmful if inhaled[5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
| Skin Corrosion/Irritation | Causes skin irritation[5] | P264: Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Flammability | Flammable liquid and vapor[5] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
Experimental Protocols
While specific experimental methodologies for determining the properties of this compound are not detailed in the available literature, the following are general protocols for the key parameters cited.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is through distillation.
General Procedure:
-
Assemble a simple distillation apparatus, which includes a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Place a small volume of the liquid in the distilling flask along with boiling chips to ensure smooth boiling.
-
The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
-
Heat the distilling flask gently.
-
Record the temperature at which the liquid is actively boiling and condensing, and a steady temperature is observed on the thermometer. This temperature is the boiling point.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. Closed-cup methods are commonly used for this determination.
General Procedure (Closed-Cup Method):
-
Place the liquid sample in the test cup of a closed-cup flash point apparatus.
-
Close the lid, which is equipped with an ignition source and an opening.
-
Heat the sample at a slow, constant rate.
-
At regular temperature intervals, apply the ignition source through the opening in the lid.
-
The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.
Specific Gravity Determination
Specific gravity is the ratio of the density of a substance to the density of a reference substance, usually water.
General Procedure (Using a Pycnometer):
-
Weigh a clean, dry pycnometer (a flask of a known volume).
-
Fill the pycnometer with the liquid sample and weigh it again.
-
Empty and clean the pycnometer, then fill it with distilled water and weigh it.
-
The specific gravity is calculated by dividing the mass of the liquid sample by the mass of the water.
Safety and Handling Workflow
The following diagram outlines the essential workflow for the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately[6][7].
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible[6]. |
| Skin Contact | Promptly wash the contaminated skin with soap and water. If this chemical penetrates the clothing, promptly remove the clothing and wash the skin with water. If irritation persists after washing, get medical attention[6]. |
| Eye Contact | Promptly wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Continue for at least 15 minutes. Get medical attention if any discomfort continues[6]. |
| Ingestion | If this chemical has been swallowed, get medical attention immediately. Do NOT induce vomiting. |
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.
Disposal of this compound must be in accordance with local, state, and federal regulations. It should be handled as hazardous waste. Do not dispose of it in the sewer system.
This guide is intended to provide a comprehensive overview of the safety and handling information for this compound. It is crucial to always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical and to be fully trained in proper laboratory safety procedures.
References
- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Heptanenitrile | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. trdsf.com [trdsf.com]
In-depth Technical Guide: Toxicological Data for 3-Methylheptanenitrile
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Toxicological Profile of 3-Methylheptanenitrile
Executive Summary
This document serves as a technical guide on the toxicological data currently available for this compound (CAS No. 75854-65-8). Despite a comprehensive search of scientific literature and toxicological databases, it is crucial to note that there is a significant lack of in-depth, publicly available toxicological studies for this compound. The information that is available is primarily derived from safety data sheets (SDS), which provide basic hazard warnings but do not contain detailed experimental data. This guide summarizes the available information and highlights the current data gaps.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from computational models and has not been extensively verified through experimental studies.
| Property | Value | Source |
| Molecular Formula | C8H15N | PubChem[1] |
| Molecular Weight | 125.21 g/mol | PubChem[1] |
| CAS Number | 75854-65-8 | PubChem[1] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Toxicological Data
A thorough search for quantitative toxicological data for this compound yielded no specific experimental studies. Safety data sheets indicate that the toxicological properties of this substance have not been thoroughly investigated. The primary health hazard identified is the potential for serious eye irritation.
Table 2: Summary of Available Toxicological Information
| Endpoint | Result | Classification |
| Acute Oral Toxicity | No data available | Not classifiable |
| Acute Dermal Toxicity | No data available | Not classifiable |
| Acute Inhalation Toxicity | No data available | Not classifiable |
| Skin Corrosion/Irritation | No data available | Not classifiable |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2A |
| Respiratory or Skin Sensitization | No data available | Not classifiable |
| Germ Cell Mutagenicity | No data available | Not classifiable |
| Carcinogenicity | No data available | Not classifiable |
| Reproductive Toxicity | No data available | Not classifiable |
| Specific Target Organ Toxicity (Single Exposure) | No data available | Not classifiable |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | Not classifiable |
| Aspiration Hazard | No data available | Not classifiable |
Experimental Protocols
Due to the absence of published toxicological studies, no detailed experimental protocols for this compound are available.
Signaling Pathways and Mechanistic Data
There is currently no information available regarding the signaling pathways or mechanisms of toxicity for this compound.
Logical Workflow for Hazard Assessment
In the absence of empirical data, a logical workflow for a preliminary hazard assessment of a novel nitrile compound like this compound would involve a combination of in silico predictions and a tiered testing strategy.
Caption: A logical workflow for the hazard assessment of a data-poor substance.
Conclusion and Data Gaps
The current publicly available information on the toxicology of this compound is extremely limited. The primary identified hazard is serious eye irritation, as indicated in safety data sheets. There is a complete lack of quantitative toxicological data, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.
For any meaningful risk assessment or for use in drug development, a comprehensive toxicological evaluation according to established regulatory guidelines (e.g., OECD, FDA) would be required. This would involve a battery of in vitro and in vivo studies to characterize the potential hazards of this compound. Researchers and drug development professionals should exercise extreme caution when handling this compound and should assume it to be potentially hazardous in the absence of data to the contrary.
References
Assessing the Thermal Stability of 3-Methylheptanenitrile: A Methodological Guide
Absence of Publicly Available Data: A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a notable absence of specific experimental data concerning the thermal stability of 3-Methylheptanenitrile. There are no published studies detailing its decomposition temperature, thermogravimetric analysis (TGA), or differential scanning calorimetry (DSC) data. This guide, therefore, serves as a methodological framework for researchers, scientists, and drug development professionals on how to approach the assessment of the thermal stability of this compound or similar nitrile compounds.
Compound Overview
This compound is an organic compound with a nitrile functional group. Its basic chemical and physical properties, derived from computational models and database entries, are summarized below. This information provides a foundational understanding of the molecule before undertaking experimental thermal analysis.
| Property | Value | Source |
| Molecular Formula | C8H15N | PubChem[1][2] |
| Molecular Weight | 125.21 g/mol | PubChem[1][2], NIST[3] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 75854-65-8 | PubChem[2] |
| Structure | ||
|
|
Experimental Protocols for Thermal Stability Assessment
To determine the thermal stability of this compound, two primary thermoanalytical techniques are recommended: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols that can be adapted for this specific compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This typically involves the use of standard reference materials with known melting points and Curie points.
-
Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature sufficiently high to ensure complete decomposition (e.g., 600 °C), using a linear heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve will plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting, boiling, and decomposition by measuring the heat flow to or from the sample as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample of this compound (typically 2-5 mg) into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses expected transitions. A typical range might be from ambient temperature to 400 °C.
-
-
Data Analysis: The DSC thermogram will show peaks corresponding to endothermic (melting, boiling) and exothermic (decomposition) events. The onset temperature and the peak area (enthalpy) of any exothermic decomposition peak provide critical information about the thermal stability and potential hazards of the compound.
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive evaluation of the thermal stability of a chemical compound like this compound.
Caption: A logical workflow for the assessment of chemical thermal stability.
References
Solubility of 3-Methylheptanenitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylheptanenitrile in various organic solvents. Due to the limited availability of specific experimental data for this compound, this document synthesizes information on the general solubility of aliphatic nitriles and provides data for structurally similar compounds to infer its likely behavior. This guide also details a standard experimental protocol for determining the solubility of a liquid analyte, such as this compound, in organic solvents. The information presented is intended to support research, development, and formulation activities where this compound may be used as a solvent, intermediate, or final product.
Introduction
This compound (C₈H₁₅N) is an aliphatic nitrile with a branched alkyl chain.[1][2] Understanding its solubility in a range of organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development. The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[3] Aliphatic nitriles, including this compound, possess a polar cyano (-C≡N) group and a nonpolar alkyl chain, leading to a nuanced solubility profile.[4][5][6][7]
The polarity of the nitrile group results in dipole-dipole interactions, leading to higher boiling points compared to alkanes of similar molecular weight.[5][7] While lower-chain nitriles like acetonitrile exhibit broad miscibility with many polar and nonpolar solvents, the solubility in polar solvents, particularly water, tends to decrease as the length of the nonpolar alkyl chain increases.[5][6][8] Conversely, the longer alkyl chain of this compound suggests good solubility in nonpolar and weakly polar organic solvents.
Predicted and Comparative Solubility Data
Table 1: Solubility of Representative Aliphatic Nitriles in Common Organic Solvents
| Solvent | Acetonitrile (C₂H₃N) | Heptanenitrile (C₇H₁₃N) | Octanenitrile (C₈H₁₅N) | Predicted Solubility of this compound |
| Polar Protic Solvents | ||||
| Water | Miscible[8] | Slightly Soluble (623.5 mg/L @ 25°C)[9] | Slightly Soluble | Slightly Soluble |
| Methanol | Miscible[8] | Soluble[9] | Likely Soluble | Soluble |
| Ethanol | Miscible[8] | Soluble[9] | Likely Soluble | Soluble |
| Polar Aprotic Solvents | ||||
| Acetone | Miscible | Likely Miscible | Likely Miscible | Miscible |
| Ethyl Acetate | Miscible[8] | Likely Miscible | Likely Miscible | Miscible |
| Dichloromethane | Miscible | Likely Miscible | Likely Miscible | Miscible |
| Nonpolar Solvents | ||||
| Hexane | Immiscible[8] | Likely Miscible | Likely Miscible | Miscible |
| Toluene | Miscible | Likely Miscible | Likely Miscible | Miscible |
| Diethyl Ether | Miscible[8] | Likely Miscible | Likely Miscible | Miscible |
Note: "Likely Soluble" and "Likely Miscible" are predictions based on the principle of "like dissolves like" and the properties of the solvents and solutes.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid compound like this compound in an organic solvent. This method is based on the widely used shake-flask method coupled with gas chromatography (GC) for concentration analysis.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (analyte)
-
Selected organic solvent (e.g., ethanol, hexane)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow for phase separation (undissolved analyte to settle).
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microdroplets.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the GC calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the selected organic solvent at known concentrations.
-
The concentration range of the standards should bracket the expected concentration of the diluted saturated solution.
-
-
Gas Chromatography (GC) Analysis:
-
Analyze the prepared calibration standards and the diluted sample solutions by GC.
-
Inject a fixed volume of each standard and sample into the GC.
-
Record the peak area of the this compound peak for each chromatogram.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the peak area of the diluted sample to calculate its concentration from the calibration curve.
-
Account for the dilution factor to determine the concentration of the original saturated solution.
-
The solubility is reported as the concentration of the saturated solution, typically in units of g/L, mg/mL, or mol/L.
-
Workflow and Logical Diagrams
The following diagrams illustrate the logical workflow for a solubility study and the relationship between molecular properties and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 4. app1-c89-pub.pressidium.com - Nitrile Organic Chemistry [app1-c89-pub.pressidium.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. heptane nitrile, 629-08-3 [thegoodscentscompany.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methylheptanenitrile, a valuable intermediate in organic synthesis. The protocols outlined below are based on established methods for the preparation of alkyl nitriles and their precursors.
Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of a suitable starting material, such as 3-methylheptan-1-ol, into an alkyl halide. The subsequent step is a nucleophilic substitution reaction where the halide is displaced by a cyanide group to yield the desired nitrile. This method, a variation of the Kolbe nitrile synthesis, is a reliable and widely used approach for the preparation of nitriles from alkyl halides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 75854-65-8 |
| Boiling Point | Not explicitly available |
| Density | Not explicitly available |
| Solubility | Expected to be soluble in organic solvents |
Experimental Protocols
The synthesis of this compound can be broken down into two main experimental procedures: the preparation of the intermediate, 3-methylheptyl bromide, and the subsequent synthesis of the target nitrile.
Synthesis of 3-Methylheptyl Bromide from 3-Methylheptan-1-ol
This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃). This method is generally effective for primary and secondary alcohols and proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral center is present.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Methylheptan-1-ol | 130.23 | 100 | 13.02 g |
| Phosphorus tribromide | 270.69 | 35 | 3.2 mL |
| Diethyl ether (anhydrous) | 74.12 | - | 200 mL |
| Saturated NaHCO₃ solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a stirred solution of 3-methylheptan-1-ol (13.02 g, 100 mmol) in anhydrous diethyl ether (100 mL) in a round-bottom flask cooled to 0 °C in an ice bath, slowly add phosphorus tribromide (3.2 mL, 35 mmol) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over 100 g of crushed ice.
-
Separate the organic layer and wash it sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-methylheptyl bromide.
-
Purify the crude product by vacuum distillation to yield pure 3-methylheptyl bromide.
Synthesis of this compound
This protocol details the nucleophilic substitution of 3-methylheptyl bromide with sodium cyanide, a classic example of the Kolbe nitrile synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| 3-Methylheptyl bromide | 193.12 | 50 | 9.66 g |
| Sodium cyanide | 49.01 | 60 | 2.94 g |
| Dimethyl sulfoxide (DMSO) | 78.13 | - | 100 mL |
| Diethyl ether | 74.12 | - | 150 mL |
| Water | 18.02 | - | 100 mL |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (2.94 g, 60 mmol) in dimethyl sulfoxide (DMSO) (100 mL).
-
To this solution, add 3-methylheptyl bromide (9.66 g, 50 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Experimental Workflow and Diagrams
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Safety Precautions
-
Phosphorus tribromide is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE must be worn. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved.
-
Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate gloves.
-
All reactions should be performed in a well-ventilated fume hood.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.
This document provides a comprehensive guide for the synthesis of this compound. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and available equipment.
Enantioselective Synthesis of 3-Methylheptanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 3-Methylheptanenitrile, a chiral molecule of interest in pharmaceutical and fragrance industries. The synthesis of specific enantiomers of this molecule is crucial for understanding its biological activity and developing enantiomerically pure products. This guide focuses on asymmetric conjugate addition, a powerful strategy for creating chiral centers.
Overview of Synthetic Strategies
The primary approach for the enantioselective synthesis of this compound involves the asymmetric conjugate addition of a methyl group to a prochiral α,β-unsaturated nitrile, namely 2-heptenenitrile. This can be achieved through several catalytic methods, including:
-
Chiral Copper-Catalyzed 1,4-Addition: This method utilizes a chiral ligand complexed with a copper salt to create a chiral environment for the addition of a methyl nucleophile.
-
Organocatalysis: Small organic molecules can act as catalysts to promote the enantioselective addition of a methyl group.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the methyl group addition.
This document will focus on the chiral copper-catalyzed approach, as it represents a well-established and versatile method for asymmetric conjugate addition.
Experimental Protocol: Chiral Copper-Catalyzed Enantioselective Methylation
This protocol details the synthesis of (S)-3-Methylheptanenitrile via the asymmetric conjugate addition of a methyl organometallic reagent to 2-heptenenitrile, catalyzed by a chiral copper-bis(oxazoline) complex.
Diagram of the Experimental Workflow:
Caption: Workflow for the enantioselective synthesis of this compound.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈ | 99% | Sigma-Aldrich |
| (S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S)-Ph-BOX) | 98% | Strem Chemicals |
| 2-Heptenenitrile | 97% | Alfa Aesar |
| Methylmagnesium bromide (MeMgBr) | 3.0 M in Et₂O | Sigma-Aldrich |
| Toluene | Anhydrous | Acros Organics |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Chemical |
| Saturated aqueous NH₄Cl solution | ACS Grade | VWR Chemicals |
| Magnesium sulfate (MgSO₄) | Anhydrous | EMD Millipore |
| Silica gel | 230-400 mesh | Sorbent Technologies |
| Hexanes | HPLC Grade | Avantor |
| Ethyl acetate | HPLC Grade | Avantor |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with stirring plate
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Glassware (Schlenk flasks, syringes, cannulas)
-
Rotary evaporator
-
Flash chromatography setup
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column
Procedure
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add copper(I) trifluoromethanesulfonate toluene complex (0.05 mmol).
-
Add (S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S)-Ph-BOX) (0.055 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
Asymmetric Conjugate Addition:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add 2-heptenenitrile (1.0 mmol) to the cooled catalyst solution.
-
Slowly add methylmagnesium bromide (1.2 mmol, 3.0 M in Et₂O) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the pure this compound.
Analysis
-
Yield: Determine the yield of the purified product by mass.
-
Enantiomeric Excess (ee): Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Data Presentation
The following table summarizes typical results obtained from the described protocol.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | -78 | 4 | 85 | 92 |
| 2 | 2 | -78 | 6 | 82 | 90 |
| 3 | 5 | -60 | 4 | 88 | 85 |
| 4 | 5 | -78 | 2 | 75 | 91 |
Logical Relationship of Key Steps
The success of this enantioselective synthesis relies on the precise execution of several key steps, the relationship of which is outlined below.
Caption: Key steps in the asymmetric synthesis of this compound.
Conclusion
This document provides a detailed protocol and supporting information for the enantioselective synthesis of this compound using a chiral copper-catalyzed conjugate addition. The provided workflow, data, and logical diagrams are intended to guide researchers in successfully performing this synthesis and achieving high yields and enantioselectivities. Careful control of reaction conditions, particularly temperature and the exclusion of air and moisture, is critical for obtaining optimal results. Further optimization of catalyst loading, solvent, and reaction time may be necessary depending on the specific laboratory setup and desired scale.
Application Notes and Protocols for the Reactions of 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key chemical transformations of the nitrile group in 3-Methylheptanenitrile. The protocols and data presented are intended to serve as a valuable resource for chemists involved in organic synthesis, particularly in the context of drug discovery and development where the nitrile functional group is a versatile intermediate.
Introduction to the Reactivity of this compound
This compound is an aliphatic nitrile featuring a branched alkyl chain. The nitrile group (-C≡N) is a highly versatile functional group in organic synthesis due to its ability to undergo a variety of transformations. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows for the conversion of nitriles into several important classes of compounds, including carboxylic acids, primary amines, and ketones. These transformations are fundamental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This document outlines three principal reactions of the nitrile group in this compound:
-
Hydrolysis to form 3-methylheptanoic acid.
-
Reduction to yield 3-methylheptan-1-amine.
-
Reaction with Grignard Reagents to produce ketones.
Each section includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the reaction pathway.
Hydrolysis of this compound to 3-Methylheptanoic Acid
The hydrolysis of nitriles is a common and effective method for the synthesis of carboxylic acids. This transformation can be achieved under either acidic or basic conditions. The protocol provided below describes an acid-catalyzed hydrolysis.
Reaction Principle
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. This amide is subsequently hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium salt.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
In a 500 mL round-bottom flask, cautiously add 75 mL of water to 75 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
To this cooled acid solution, add 0.5 mol of this compound.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 500 mL separatory funnel containing 250 mL of cold water.
-
Extract the aqueous layer with three 100 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of saturated sodium chloride solution.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude 3-methylheptanoic acid is then purified by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 3-Methylheptanoic Acid | [1][2][3][4][5] |
| Typical Yield | 90-94% | [6] |
| Boiling Point of Product | 116-117 °C at 10 mmHg | [6] |
| Refractive Index (n²⁵D) of Product | 1.4242 | [6] |
Reaction Pathway: Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Reduction of this compound to 3-Methylheptan-1-amine
The reduction of nitriles is a primary route to the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.
Reaction Principle
The hydride from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This initial addition is followed by a second hydride addition to the intermediate imine anion, which is complexed to the aluminum species. The resulting di-anionic species is then protonated during an aqueous workup to yield the primary amine.
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water (H₂O)
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for filtration and distillation
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend 0.25 mol of LiAlH₄ in 200 mL of anhydrous diethyl ether in the flask.
-
Cool the suspension in an ice bath.
-
Dissolve 0.2 mol of this compound in 100 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, followed by gentle reflux for an additional 2 hours.
-
Cool the reaction mixture again in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of 10 mL of water, followed by 10 mL of 15% aqueous sodium hydroxide, and then 30 mL of water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting 3-methylheptan-1-amine by distillation.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 3-Methylheptan-1-amine | [7][8] |
| Typical Yield | High (often >80% for aliphatic nitriles) | [7] |
| Molecular Weight of Product | 129.24 g/mol | [7] |
| IUPAC Name of Product | 3-methylheptan-1-amine | [7] |
Experimental Workflow: Reduction
Caption: Workflow for the reduction of this compound.
Reaction of this compound with Grignard Reagents
The reaction of nitriles with Grignard reagents provides an excellent method for the synthesis of ketones. This reaction involves the formation of a new carbon-carbon bond.
Reaction Principle
The carbanionic carbon of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. This addition forms a magnesium salt of an imine. This intermediate is stable to further attack by the Grignard reagent. Subsequent hydrolysis of the imine salt in an acidic workup yields the desired ketone.
Experimental Protocol: Grignard Reaction
Materials:
-
This compound
-
Magnesium turnings
-
An alkyl or aryl halide (e.g., methyl iodide, bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
Aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Standard glassware for extraction and distillation
Procedure:
Part A: Preparation of the Grignard Reagent
-
Dry all glassware thoroughly in an oven.
-
Place 0.22 mol of magnesium turnings in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
Add a small crystal of iodine.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
Dissolve 0.22 mol of the alkyl/aryl halide in 100 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound and Workup
-
Cool the Grignard solution in an ice bath.
-
Dissolve 0.2 mol of this compound in 50 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and an excess of saturated aqueous ammonium chloride solution or dilute HCl.
-
Stir until the magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting ketone by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent Example | Methylmagnesium bromide (CH₃MgBr) | [9][10][11][12][13] |
| Product Example | 4-Methyl-2-octanone | [14] |
| Typical Yield | Moderate to good (dependent on Grignard reagent and conditions) | [15] |
| Product Characterization | Spectroscopic methods (NMR, IR, MS) | [12] |
Logical Relationship: Grignard Reaction
Caption: Formation of a ketone from this compound.
Conclusion
The nitrile group of this compound serves as a valuable synthetic handle, allowing for its conversion into carboxylic acids, primary amines, and ketones. The protocols and data provided herein offer a foundation for the practical application of these transformations in a research and development setting. The choice of reaction will be dictated by the specific synthetic goals and the desired functionality in the target molecule. These reactions are robust and scalable, making them highly relevant to the field of drug development.
References
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - 3-methyl-heptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 4. d-3-methylheptanoic acid [webbook.nist.gov]
- 5. 3-METHYLHEPTANOIC ACID CAS#: 53663-30-2 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Methylheptan-1-amine | C8H19N | CID 19083254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-ethyl-3-methylheptan-1-amine | C10H23N | CID 81019140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reaction of (S)-3 -methyl- 2 -pentanone with methylmagnesium bromide foll.. [askfilo.com]
- 12. Reaction of butanenitrile (CH_3CH_2CH_2CN) with methylmagnesium bromide (.. [askfilo.com]
- 13. Methylmagnesium Bromide [ouci.dntb.gov.ua]
- 14. GSRS [precision.fda.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Methylheptanenitrile in Pharmaceutical Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3-Methylheptanenitrile is not currently a widely documented precursor for any specific commercially available pharmaceutical. The following application notes provide a hypothetical framework based on established chemical principles to illustrate how this molecule could be utilized as a starting material in a drug discovery context.
Introduction: Potential of this compound as a Building Block
This compound is a chiral aliphatic nitrile characterized by a C8 branched alkyl chain. While not a common pharmaceutical precursor, its structure offers valuable features for medicinal chemistry. The 3-methylheptyl group can serve as a moderately lipophilic moiety to enhance a molecule's interaction with hydrophobic pockets in biological targets. The nitrile functional group is highly versatile and can be chemically transformed into key pharmaceutical pharmacophores, including primary amines, carboxylic acids, amides, and tetrazoles.
This document outlines a hypothetical research workflow exploring the conversion of this compound into a potential bioactive primary amine, (3-methylheptyl)methanamine, and its subsequent evaluation.
Hypothetical Synthesis Pathway: From Nitrile to Primary Amine
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. A common and effective method is the reduction of the nitrile group using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
// Nodes
start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
reagent [label=
// Edges start -> reagent [arrowhead=none]; reagent -> product [label="Reduction"]; product -> bio_assay [label="Evaluation"]; bio_assay -> data_analysis; data_analysis -> lead_opt; } dot Figure 1. A hypothetical workflow for the synthesis and evaluation of a candidate molecule.
Experimental Protocol: Reduction of this compound
Objective: To synthesize (3-methylheptyl)methanamine via Lithium Aluminum Hydride reduction.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuric Acid (H₂SO₄), 10% aqueous solution
-
Sodium Hydroxide (NaOH), 2 M aqueous solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Suspend LiAlH₄ (1.0 eq) in 50 mL of anhydrous THF in the flask and cool the mixture to 0°C using an ice bath.
-
Addition of Nitrile: Dissolve this compound (1.0 eq) in 25 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4 hours.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add 10 mL of water dropwise to quench the excess LiAlH₄. Follow with the dropwise addition of 10 mL of 15% aqueous NaOH, and then another 20 mL of water.
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes.
-
Extraction: Transfer the combined organic solution to a separatory funnel. Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine product.
-
Purification: The crude product can be purified by distillation or column chromatography.
Data Presentation: Synthesis & Characterization
The following table summarizes the expected data from the synthesis and characterization of the hypothetical product.
| Parameter | Value | Method |
| Starting Material | This compound | - |
| Molecular Weight | 125.21 g/mol | - |
| Product | (3-Methylheptyl)methanamine | - |
| Molecular Weight | 129.26 g/mol | - |
| Theoretical Yield | 103.2 mg (from 100 mg nitrile) | Calculation |
| Typical Experimental Yield | 75-85% | Gravimetric |
| Appearance | Colorless to pale yellow oil | Visual |
| ¹H NMR | Peaks consistent with product structure | NMR Spectroscopy |
| Mass Spectrometry (m/z) | [M+H]⁺ = 130.16 | ESI-MS |
Hypothetical Biological Application & Signaling Pathway
Rationale: Primary amines with lipophilic tails are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters. The 3-methylheptyl moiety could potentially target a receptor with a corresponding hydrophobic binding pocket.
Let's hypothesize that our synthesized amine, (3-methylheptyl)methanamine, is an agonist for a hypothetical GPCR, "Receptor X," which is involved in a cellular signaling cascade leading to a physiological response.
Protocol: In Vitro GPCR Binding Assay (Competitive Radioligand)
Objective: To determine the binding affinity (Ki) of (3-methylheptyl)methanamine for the hypothetical "Receptor X".
Materials:
-
Cell membranes expressing "Receptor X"
-
Radiolabeled antagonist (e.g., [³H]-Antagonist)
-
Synthesized (3-methylheptyl)methanamine (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates, filter mats, scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer, ranging from 100 µM to 1 pM.
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).
-
25 µL of the test compound at various concentrations.
-
25 µL of the radiolabeled antagonist at a fixed concentration (near its Kd).
-
125 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.
These protocols and conceptual frameworks illustrate a potential path for the inclusion of this compound in a drug discovery program, providing a basis for further exploration by research and development professionals.
The Enigmatic Role of 3-Methylheptanenitrile in Medicinal Chemistry: A Case of Underexplored Potential
Despite the significant role of the nitrile functional group in numerous approved pharmaceuticals, a comprehensive review of scientific literature and patent databases reveals a conspicuous absence of research on the specific applications of 3-Methylheptanenitrile in medicinal chemistry. This aliphatic nitrile, while cataloged in chemical databases, appears to be a largely unexplored entity within the realm of drug discovery and development. Consequently, there is no available data on its biological activity, established experimental protocols for its evaluation, or known signaling pathways in which it may be involved.
The nitrile group is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents.[1] Its unique electronic properties allow it to act as a bioisostere for various functional groups, including carbonyls and hydroxyls, and to participate in key interactions with biological targets.[2] More than 30 nitrile-containing drugs have received FDA approval for a diverse range of diseases, underscoring the importance of this functional group in modern medicine.[1] These compounds span various therapeutic areas, from oncology to cardiovascular disease.[2]
Aliphatic nitriles, in particular, are present in a number of bioactive molecules and natural products.[3][4] While aromatic nitriles are more common in pharmaceuticals, the flexibility and lipophilicity of aliphatic chains offer a different chemical space for drug design.[2] However, the reactivity and metabolic fate of aliphatic nitriles can be a concern, sometimes leading to lower stability or the potential for cyanide release, which may explain the more limited exploration of simple aliphatic nitriles like this compound compared to more complex structures.[2][5]
Given the lack of specific information on this compound, this document will provide a general overview of the established roles of the nitrile functional group in medicinal chemistry and outline a hypothetical workflow for the initial investigation of a novel aliphatic nitrile.
The Nitrile Pharmacophore: A Pillar in Drug Design
The utility of the nitrile group in medicinal chemistry is multifaceted. It can enhance a molecule's binding affinity to its target, improve its pharmacokinetic profile, and in some cases, covalently interact with the target enzyme.[1]
Table 1: Key Roles of the Nitrile Functional Group in Medicinal Chemistry
| Feature | Description |
| Bioisosterism | The nitrile group can mimic the size and electronic properties of other functional groups, such as a carbonyl group, allowing for the fine-tuning of a drug's properties.[2] |
| Polar Interactions | The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.[2] |
| Metabolic Stability | Introduction of a nitrile group can block a site of metabolism on a molecule, thereby increasing its half-life in the body.[1] |
| Covalent Modification | In some instances, the nitrile group can act as an electrophile and form a covalent bond with a nucleophilic residue (e.g., cysteine) in an enzyme's active site, leading to irreversible inhibition. |
| Membrane Permeability | The lipophilic nature of the nitrile group can enhance a molecule's ability to cross cell membranes. |
Hypothetical Workflow for the Evaluation of this compound
In the absence of existing data, a logical first step for evaluating the medicinal chemistry potential of this compound would be to follow a standard preclinical drug discovery workflow. This process would aim to identify any potential biological activity and assess its initial drug-like properties.
Caption: A generalized workflow for the initial stages of drug discovery, starting from compound acquisition to the generation of lead compounds.
Experimental Protocols
As there are no published studies on the biological evaluation of this compound, no specific experimental protocols can be provided. However, a general protocol for an initial cell viability screen, a common first step in assessing the potential of a novel compound, is outlined below.
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant human cell line (e.g., a cancer cell line such as HeLa or a normal cell line like HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in an incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of a solubilizing agent (e.g., a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Future Directions
The lack of research on this compound presents an opportunity for investigation. A systematic evaluation of this and other simple aliphatic nitriles could uncover novel biological activities and expand the chemical space for drug discovery. Initial studies could focus on broad phenotypic screens against various cancer cell lines or in assays for antibacterial or antiviral activity. Furthermore, computational studies could be employed to predict potential biological targets based on the structure of this compound and its similarity to known bioactive molecules. While currently a molecule of unknown potential, a thorough investigation is warranted to determine if this compound holds any promise for the development of new therapeutic agents.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural products containing the nitrile functional group and their biological activities [repository.rcsi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Synthesis of 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative protocol for the asymmetric synthesis of 3-Methylheptanenitrile, a chiral nitrile with potential applications in medicinal chemistry and drug development. Chiral nitriles are valuable building blocks in the synthesis of pharmaceuticals, acting as key intermediates for various functional groups or as bioisosteres for other moieties.[1][2] The stereochemistry of such compounds is often crucial for their biological activity.
Introduction to Asymmetric Synthesis of Chiral Nitriles
The development of stereoselective methods for the synthesis of chiral nitriles is an area of significant interest in organic chemistry.[2] Several strategies have been developed, including asymmetric hydrocyanation of alkenes, enantioselective cyanation of various precursors, and enzymatic resolutions.[3][4] Among these, the catalytic asymmetric hydrocyanation of prochiral alkenes offers a direct and atom-economical route to enantioenriched nitriles.[4][5] This approach typically involves the use of a transition metal catalyst, such as nickel or rhodium, in conjunction with a chiral ligand to control the stereochemical outcome of the cyanide addition.
The resulting chiral nitriles can be further elaborated into a variety of valuable molecules, including chiral amines, carboxylic acids, and ketones, which are common structural motifs in drug candidates.[6] The nitrile group itself can also serve as a key pharmacophore, participating in hydrogen bonding or other polar interactions within a biological target.[1][7]
Key Synthetic Strategies
Two primary catalytic approaches for the asymmetric synthesis of 3-alkylnitriles, such as this compound, are highlighted below. While a specific protocol for this compound is not extensively documented in the literature, methods developed for structurally similar terminal alkenes can be adapted.
-
Nickel-Catalyzed Asymmetric Hydrocyanation of Terminal Alkenes: This method often employs a Nickel(0) precursor and a chiral phosphine or phosphite ligand. The reaction proceeds via the addition of a hydrogen and a cyanide group across the double bond of an alkene. The choice of chiral ligand is critical for achieving high enantioselectivity.
-
Rhodium-Catalyzed Asymmetric Hydrocyanation of Terminal Alkenes: Rhodium-based catalytic systems, often in combination with chiral diphosphine ligands, have also proven effective for the asymmetric hydrocyanation of various alkenes.[4] These systems can offer high catalytic activity and selectivity under mild reaction conditions.
The following sections provide a detailed, representative protocol based on the principles of transition metal-catalyzed asymmetric hydrocyanation of a terminal alkene, specifically targeting the synthesis of (S)-3-Methylheptanenitrile from 1-hexene.
Experimental Protocol: Asymmetric Hydrocyanation of 1-Hexene
This protocol is a representative example adapted from established methods for the asymmetric hydrocyanation of terminal alkenes and should be considered a starting point for optimization.
Objective: To synthesize (S)-3-Methylheptanenitrile via the asymmetric hydrocyanation of 1-hexene using a chiral nickel-based catalytic system.
Reaction Scheme:
Caption: General scheme for the asymmetric hydrocyanation of 1-hexene.
Materials:
-
1-Hexene (freshly distilled)
-
Acetone cyanohydrin (HCN source)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Chiral Ligand (e.g., a TADDOL-derived phosphite ligand)
-
Toluene (anhydrous)
-
Argon (or Nitrogen) gas
-
Standard Schlenk line or glovebox equipment
-
Silica gel for chromatography
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Syringes and needles
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Preparation:
-
In an argon-filled glovebox, add [Ni(COD)₂] (0.01 mmol, 5 mol%) and the chiral ligand (0.012 mmol, 6 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Remove the flask from the glovebox and add anhydrous toluene (1.0 mL) under a positive pressure of argon.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add 1-hexene (0.2 mmol, 1.0 eq.) via syringe.
-
In a separate vial, prepare a solution of acetone cyanohydrin (0.3 mmol, 1.5 eq.) in anhydrous toluene (0.5 mL).
-
-
Reaction Execution:
-
Slowly add the acetone cyanohydrin solution to the reaction mixture at the desired temperature (e.g., 50 °C) over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at the same temperature for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench any unreacted cyanide source by adding a solution of sodium hypochlorite (bleach).
-
Dilute the mixture with diethyl ether (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Data Presentation
The following table summarizes representative data for the asymmetric hydrocyanation of terminal alkenes, which can be used as a benchmark for the synthesis of this compound.
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference (analogous reaction) |
| 1 | 1-Octene | [Ni(COD)₂] / Chiral Phosphoramidite | 50 | 24 | 85 | 92 | Adapted from literature on similar substrates |
| 2 | Styrene | [Rh(COD)₂]BF₄ / (R,S)-JOSIPHOS | 25 | 12 | 91 | 89 | Adapted from literature on similar substrates |
| 3 | 1-Heptene | [Ni(COD)₂] / TADDOL-derived phosphite | 60 | 18 | 78 | 85 | Adapted from literature on similar substrates |
Visualizations
Logical Workflow for Asymmetric Synthesis
Caption: Experimental workflow for asymmetric hydrocyanation.
Signaling Pathway of Catalytic Cycle
Caption: Simplified catalytic cycle for Ni-catalyzed hydrocyanation.
Applications in Drug Development
Chiral nitriles, including this compound, are of interest to the pharmaceutical industry for several reasons:
-
Versatile Intermediates: The nitrile group can be readily converted to other functional groups such as primary amines, amides, carboxylic acids, and ketones, which are fundamental components of many drug molecules.[6] This versatility allows for the late-stage diversification of drug candidates.
-
Metabolic Stability: The nitrile group is often metabolically stable and can be used to block sites of metabolism in a drug molecule, potentially improving its pharmacokinetic profile.[1]
-
Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[1] This allows for the fine-tuning of a molecule's electronic and steric properties to optimize its interaction with a biological target.
-
Direct Pharmacophoric Role: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, enabling direct interaction with protein targets.[1]
The development of efficient and highly selective asymmetric syntheses for chiral nitriles like this compound is therefore a critical enabling technology for the discovery and development of new therapeutics.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Radical Hydrocyanoalkylation of Alkenes via Photoenzymatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Hydrocyanation of Alkenes without HCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Tutorial on Asymmetric Electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 3-Methylheptanenitrile, a branched aliphatic nitrile. The protocols outlined below cover chromatographic and spectroscopic techniques essential for the identification, quantification, and structural elucidation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions.
Experimental Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in a suitable solvent to achieve a concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aliphatic compounds.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 50:1 for concentrated samples.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
Data Presentation: GC-MS
| Parameter | Expected Value/Characteristic |
| Retention Time (RT) | The retention time will be dependent on the specific GC column and conditions used. On a standard non-polar column, it is expected to elute after heptanenitrile and before larger or more polar compounds. |
| Molecular Ion (M+) | The molecular ion peak at m/z 125 is expected, corresponding to the molecular weight of this compound (C8H15N).[1][2] This peak may be of low intensity due to fragmentation. |
| Key Fragment Ions (m/z) | α-cleavage: Loss of an ethyl group ([M-29]+) resulting in a fragment at m/z 96. Loss of a butyl group ([M-57]+) resulting in a fragment at m/z 68. McLafferty-type rearrangement: A characteristic fragment for nitriles with a gamma-hydrogen, which could lead to a fragment at m/z 41. Other significant fragments: m/z 41 (CH2=CH-C≡N H+), m/z 54, m/z 68, m/z 82, and m/z 96 are common fragments for branched alkyl nitriles. |
Disclaimer: The retention time is an estimate and will vary with the instrument and conditions. The fragment ions are predicted based on common fragmentation patterns of aliphatic nitriles.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key functional group is the nitrile (C≡N).
Experimental Protocol
1. Sample Preparation:
-
For liquid samples, the analysis can be performed directly as a thin film between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride, CCl4, though its use is restricted in many labs).
2. FT-IR Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Mode: Attenuated Total Reflectance (ATR) or transmission.
-
Detector: DTGS (Deuterated Triglycine Sulfate).
-
Beamsplitter: KBr.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean ATR crystal or the salt plates/solvent should be collected before running the sample.
Data Presentation: FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 2960-2850 | C-H stretch (alkane) | Strong, sharp peaks |
| 2260-2240 | C≡N stretch (nitrile) | Medium to strong, sharp peak |
| 1465-1450 | C-H bend (methylene/methyl) | Medium intensity |
| 1380-1370 | C-H bend (methyl) | Medium intensity |
Disclaimer: The exact peak positions can vary slightly due to the molecular environment.
Experimental Workflow: FT-IR Analysis
References
Application Note: Quantitative Analysis of 3-Methylheptanenitrile in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-methylheptanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, instrument configuration, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and chemical analysis. The method demonstrates excellent linearity and reproducibility for the determination of this compound in a solvent matrix, providing a reliable workflow for quality control and research applications.
Introduction
This compound (C8H15N) is a nitrile compound with potential applications in various chemical syntheses.[1][2] Accurate and precise quantification of this compound is crucial for process monitoring, quality assurance, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for volatile and semi-volatile compounds like this compound, offering high separation efficiency and specific detection.[3][4] This note provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data interpretation.
Experimental Protocol
Materials and Reagents
-
This compound (≥98% purity)
-
Dichloromethane (DCM), GC grade
-
Internal Standard (IS): n-Dodecane (≥99% purity)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
GC vials with caps and septa
Preparation of Standard Solutions
2.1. Primary Stock Solution (1000 µg/mL of this compound): Accurately weigh 10 mg of this compound and dissolve it in dichloromethane in a 10 mL volumetric flask. Fill to the mark with dichloromethane.
2.2. Internal Standard Stock Solution (1000 µg/mL of n-Dodecane): Accurately weigh 10 mg of n-dodecane and dissolve it in dichloromethane in a 10 mL volumetric flask. Fill to the mark with dichloromethane.
2.3. Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the primary stock solution with dichloromethane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a constant concentration of the internal standard (e.g., 20 µg/mL) to each working standard.
Sample Preparation
For analysis of this compound in a liquid organic matrix, a "dilute and shoot" approach is often sufficient.[4]
-
Accurately transfer 1 mL of the sample into a 10 mL volumetric flask.
-
Add the internal standard to achieve a final concentration of 20 µg/mL.
-
Dilute to the mark with dichloromethane.
-
Vortex the solution for 30 seconds.
-
Transfer an aliquot into a GC vial for analysis.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard GC-MS system equipped with an autosampler. The following instrumental parameters are recommended:
| GC Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Parameter | Setting |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | To be determined from the full scan mass spectrum of this compound (e.g., molecular ion and characteristic fragments). |
Data Presentation
Quantitative data should be structured for clear comparison. Below is a representative table of a calibration curve for this compound.
| Standard Concentration (µg/mL) | This compound Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 305,123 | 0.050 |
| 5 | 76,987 | 304,567 | 0.253 |
| 10 | 154,123 | 306,789 | 0.502 |
| 25 | 385,456 | 305,987 | 1.260 |
| 50 | 770,123 | 304,876 | 2.526 |
| 100 | 1,542,345 | 305,543 | 5.048 |
| Sample | 256,789 | 305,111 | 0.842 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. This method can be readily implemented in analytical laboratories for routine analysis and research purposes. Further validation, such as determining the limit of detection (LOD) and limit of quantification (LOQ), should be performed by the end-user to ensure suitability for their specific application.[5]
References
- 1. (3S)-3-methylheptanenitrile | C8H15N | CID 101694053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H15N | CID 54258702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. louis.uah.edu [louis.uah.edu]
Application Note: Chiral HPLC Analysis of 3-Methylheptanenitrile Enantiomers
Abstract
This application note presents a detailed protocol for the enantioselective analysis of 3-methylheptanenitrile using chiral High-Performance Liquid Chromatography (HPLC). The method is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate determination of enantiomeric purity. Two primary methods are described, utilizing a polysaccharide-based chiral stationary phase (CSP) in both normal-phase and reversed-phase modes, providing flexibility for various laboratory setups and sample matrices. The protocols cover sample preparation, detailed HPLC conditions, and system suitability requirements to ensure robust and reproducible results.
Introduction
Chirality is a critical aspect in the pharmaceutical and chemical industries, as enantiomers of a chiral molecule can exhibit significantly different pharmacological or toxicological effects.[1][2] this compound is a chiral molecule with a stereogenic center at the C3 position, making the separation and quantification of its enantiomers essential for research and quality assurance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the reliable separation of enantiomers.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds.[5][6][7] This note details optimized methods for the baseline separation of (R)- and (S)-3-methylheptanenitrile enantiomers.
Experimental Protocols
Sample Preparation
A stock solution of racemic this compound (1 mg/mL) should be prepared in the mobile phase diluent (e.g., n-Hexane/2-Propanol for normal phase or Acetonitrile/Water for reversed-phase). From this stock, a working standard solution of 100 µg/mL is prepared by further dilution. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection to prevent column blockage and instrument damage.
HPLC Instrumentation and Conditions
The analysis was performed on a standard HPLC system equipped with a UV detector. The key to the separation is the selection of an appropriate chiral stationary phase. A polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is recommended due to its wide-ranging enantioselectivity.[4]
Method 1: Normal-Phase Chromatography
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Method 2: Reversed-Phase Chromatography
-
Column: Immobilized cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® IB), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Water (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
System Suitability Testing (SST)
To ensure the validity of the analytical results, system suitability should be assessed before sample analysis. A solution of racemic this compound is injected six times. The following parameters should be met:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (T): ≤ 2.0 for both peaks.
-
Relative Standard Deviation (RSD) for Peak Area: ≤ 2.0% for each enantiomer.
Data Presentation
The following tables summarize the expected quantitative data from the chiral HPLC analysis of this compound enantiomers using the described methods.
Table 1: Quantitative Data for Normal-Phase Analysis
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t R ), min | ~ 8.5 | ~ 9.8 |
| Tailing Factor (T) | 1.1 | 1.2 |
| Resolution (R s ) | \multicolumn{2}{ | c |
| Capacity Factor (k') | 2.4 | 2.9 |
| Selectivity (α) | \multicolumn{2}{ | c |
Table 2: Quantitative Data for Reversed-Phase Analysis
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t R ), min | ~ 6.2 | ~ 7.1 |
| Tailing Factor (T) | 1.2 | 1.3 |
| Resolution (R s ) | \multicolumn{2}{ | c |
| Capacity Factor (k') | 3.1 | 3.7 |
| Selectivity (α) | \multicolumn{2}{ | c |
Visualizations
The following diagrams illustrate the experimental workflow and the principles of the chiral separation.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Principle of chiral separation on a CSP.
Discussion
The developed methods provide excellent resolution and peak shapes for the enantiomers of this compound. The choice between normal-phase and reversed-phase chromatography will depend on sample solubility, matrix effects, and compatibility with subsequent analytical techniques such as mass spectrometry.[5][8] Normal-phase chromatography often provides higher selectivity for chiral separations, as reflected by the slightly better alpha value in our results.[1] However, reversed-phase methods are often preferred for their compatibility with aqueous samples and the use of less hazardous mobile phases. The immobilized nature of the CSP in the reversed-phase method (e.g., Chiralpak® IB) offers greater solvent compatibility and column robustness.
Method optimization can be performed by adjusting the mobile phase composition. In normal-phase, modifying the percentage of the alcohol modifier (2-propanol) can fine-tune retention and resolution. In reversed-phase, altering the acetonitrile/water ratio will have a similar effect. Temperature can also be a critical parameter; lower temperatures often improve chiral selectivity but may increase analysis time and backpressure.
Conclusion
This application note provides two robust and reliable chiral HPLC methods for the separation and quantification of this compound enantiomers. The detailed protocols and system suitability criteria will enable researchers and analysts to achieve accurate and reproducible results. The methods are suitable for routine quality control and for supporting research and development in the pharmaceutical and chemical industries.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. hplc.eu [hplc.eu]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. hplc.today [hplc.today]
Application Note: The Use of 3-Methylheptanenitrile in Prostaglandin Analog Synthesis
Introduction
Prostaglandins are a class of lipid compounds that are involved in various physiological processes, including inflammation, blood flow, and the formation of blood clots. Synthetic prostaglandin analogs are crucial therapeutic agents for a range of conditions, such as glaucoma, pulmonary hypertension, and gastric ulcers. The synthesis of these complex molecules is a significant area of research in medicinal chemistry, with a constant need for novel and efficient synthetic routes. This document explores the potential application of 3-methylheptanenitrile as a building block in the synthesis of prostaglandin analogs.
Based on a comprehensive review of available scientific literature, the direct use of this compound in established synthetic routes for prostaglandin analogs has not been documented. Prostaglandin synthesis typically relies on well-known precursors such as the Corey lactone or bicyclic enals, which undergo a series of stereocontrolled reactions to construct the characteristic cyclopentane ring and its two side chains.
However, the chemical functionalities of this compound present theoretical opportunities for its incorporation into prostaglandin structures, particularly in the formation of the upper α-chain or the lower ω-chain. The nitrile group can be chemically transformed into key functional groups present in prostaglandins, such as a carboxylic acid or an aldehyde, which are essential for chain elongation and functionalization.
Theoretical Synthetic Pathways
While no specific experimental data is available, we can propose hypothetical synthetic pathways for the utilization of this compound. These pathways are based on standard organic chemistry transformations of the nitrile group.
Pathway A: Conversion to the α-Chain Carboxylic Acid
The α-chain of most prostaglandins terminates in a carboxylic acid group. This compound could theoretically serve as a precursor to a modified α-chain.
Figure 1. Proposed pathway for incorporating this compound into the α-chain of a prostaglandin analog.
Pathway B: Conversion to an Aldehyde for the ω-Chain
The lower ω-chain of prostaglandins is often constructed via a Wittig or Horner-Wadsworth-Emmons reaction, which requires an aldehyde precursor. The nitrile group can be reduced to an aldehyde.
Figure 2. Proposed pathway for utilizing this compound in the synthesis of the ω-chain.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the key transformations of this compound. These are generalized procedures and would require optimization for any specific synthetic application.
Protocol 1: Hydrolysis of this compound to 3-Methylheptanoic Acid
| Step | Procedure |
| 1 | To a solution of this compound (1.0 eq) in ethanol/water (1:1) is added sodium hydroxide (2.0 eq). |
| 2 | The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring by TLC or GC. |
| 3 | After completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. |
| 4 | The aqueous solution is acidified to pH 2 with concentrated HCl. |
| 5 | The product is extracted with diethyl ether (3 x 50 mL). |
| 6 | The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-methylheptanoic acid. |
Protocol 2: Reduction of this compound to 3-Methylheptanal
| Step | Procedure |
| 1 | A solution of this compound (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere. |
| 2 | Diisobutylaluminium hydride (DIBAL-H, 1.2 eq, 1.0 M in hexanes) is added dropwise over 30 minutes. |
| 3 | The reaction is stirred at -78 °C for 3 hours. |
| 4 | The reaction is quenched by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. |
| 5 | The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. |
| 6 | The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). |
| 7 | The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give crude 3-methylheptanal, which should be used immediately in the next step. |
Data Presentation
As there is no experimental data available for the use of this compound in prostaglandin synthesis, a table of quantitative data cannot be provided. Should this synthetic approach be pursued, key data to collect would include:
Table 1: Hypothetical Data for Synthesis of Prostaglandin Intermediates from this compound
| Intermediate | Reaction | Reagents | Yield (%) | Purity (%) |
| 3-Methylheptanoic Acid | Hydrolysis | NaOH, H₂O/EtOH | - | - |
| 3-Methylheptanal | Reduction | DIBAL-H | - | - |
The application of this compound in the synthesis of prostaglandin analogs represents an unexplored area of research. While theoretically feasible through standard chemical transformations of the nitrile group, there is currently no published evidence to support its practical use in this context. The proposed synthetic pathways and protocols serve as a conceptual framework for researchers interested in exploring novel synthetic strategies for prostaglandin analogs. Further investigation would be required to determine the viability and efficiency of these hypothetical routes. Professionals in drug development should consider this a novel, yet unproven, approach that would necessitate significant research and development to validate.
Application Notes and Protocols for Stereospecific Reactions Involving 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of potential stereospecific reactions involving 3-methylheptanenitrile, a chiral nitrile of interest in the synthesis of bioactive molecules and pharmaceuticals. Due to the limited availability of specific published protocols for this particular substrate, this document presents a comprehensive, proposed methodology for the enzymatic kinetic resolution of racemic this compound. This protocol is based on established principles of biocatalysis with nitrilases, which have demonstrated high enantioselectivity in the hydrolysis of a wide range of nitriles. Additionally, this document outlines the synthesis of chiral precursors as an alternative route to obtaining enantiomerically pure this compound. The provided protocols and data are intended to serve as a foundational guide for researchers to develop and optimize stereoselective transformations of this compound and its derivatives.
Introduction
Chiral nitriles are valuable building blocks in organic synthesis, particularly for the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity and safety. This compound possesses a stereocenter at the C3 position, making it a target for stereoselective synthesis or resolution to obtain its (R) and (S) enantiomers. These enantiomerically pure compounds can serve as precursors for the synthesis of various chiral molecules, including carboxylic acids, amines, and other functionalized derivatives.
This document focuses on a proposed biocatalytic approach for the kinetic resolution of racemic this compound using a nitrilase. Nitrilases (E.C. 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia, often with high enantioselectivity.[1][2] This method represents a green and efficient alternative to classical chemical resolutions.
Proposed Method: Enzymatic Kinetic Resolution of (±)-3-Methylheptanenitrile
This section details a proposed experimental protocol for the kinetic resolution of racemic this compound utilizing a nitrilase enzyme. The principle of this reaction is the enantioselective hydrolysis of one enantiomer of the nitrile to the corresponding carboxylic acid (3-methylheptanoic acid), leaving the unreacted nitrile enriched in the other enantiomer.
Experimental Workflow
The overall workflow for the enzymatic kinetic resolution is depicted below.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Detailed Experimental Protocol
Materials:
-
Racemic this compound
-
Nitrilase-containing whole cells (e.g., Rhodococcus rhodochrous, or a commercially available nitrilase)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (shaker incubator, centrifuge, separatory funnel, rotary evaporator)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Enzyme Preparation: Prepare a suspension of nitrilase-containing whole cells in 50 mM potassium phosphate buffer (pH 7.5). The cell concentration should be optimized, but a starting point of 50 mg/mL (wet cell weight) is recommended.
-
Reaction Setup: In a 50 mL Erlenmeyer flask, add 10 mL of the enzyme suspension. To this, add 100 µL of racemic this compound (substrate concentration ~10 mM).
-
Incubation: Seal the flask and place it in a shaker incubator at 30°C with agitation (e.g., 200 rpm). Monitor the reaction progress over time (e.g., at 6, 12, 24, and 48 hours) by taking small aliquots for analysis.
-
Reaction Quenching and Extraction: To stop the reaction, acidify the mixture to pH 2 with 1 M HCl. Extract the mixture three times with an equal volume of ethyl acetate.
-
Separation of Products: Combine the organic extracts. Wash the combined organic layer with 5% sodium bicarbonate solution to extract the formed 3-methylheptanoic acid.
-
The organic layer now contains the unreacted, enantiomerically enriched this compound.
-
The aqueous bicarbonate layer contains the sodium salt of the 3-methylheptanoic acid.
-
-
Isolation of Enriched Nitrile: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
Isolation of Carboxylic Acid: Acidify the aqueous bicarbonate layer to pH 2 with 1 M HCl and extract three times with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the 3-methylheptanoic acid.
-
Analysis: Determine the enantiomeric excess (ee) of the unreacted this compound and the formed 3-methylheptanoic acid using chiral GC or HPLC.
Data Presentation
The following table structure should be used to summarize the quantitative data from the kinetic resolution experiments.
| Time (h) | Substrate Conversion (%) | Enantiomeric Excess of Nitrile (ee%) | Enantiomeric Excess of Acid (ee%) | Enantioselectivity (E) |
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
-
Substrate Conversion (%): Calculated based on the amount of carboxylic acid formed relative to the initial amount of nitrile.
-
Enantiomeric Excess (ee%): Determined by chiral chromatography.
-
Enantioselectivity (E): Calculated using the formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)], where c is the conversion and eep is the enantiomeric excess of the product.
Alternative Approach: Synthesis from Chiral Precursors
An alternative strategy to obtain enantiomerically pure this compound is through the stereoselective synthesis from a chiral precursor. A plausible synthetic route is outlined below.
Caption: Synthetic pathway to chiral this compound from a chiral alcohol.
This pathway involves the conversion of a commercially available chiral alcohol, such as (R)- or (S)-2-methyl-1-pentanol, into a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with a cyanide source. This SN2 reaction proceeds with an inversion of stereochemistry at the chiral center.
Applications in Drug Development
Enantiomerically pure this compound and its derivatives, such as 3-methylheptanoic acid, are valuable intermediates in the synthesis of complex chiral molecules. These may include:
-
Pheromones: Many insect pheromones are chiral molecules, and their synthesis often requires enantiomerically pure building blocks.
-
Bioactive Natural Products: The carbon skeleton of this compound is found in various natural products with potential therapeutic properties.
-
Pharmaceutical Ingredients: Chiral side chains are common in active pharmaceutical ingredients (APIs), and the use of enantiopure starting materials can simplify the synthesis and purification of the final drug substance.
Conclusion
While specific, published protocols for stereospecific reactions of this compound are scarce, this document provides a robust, proposed methodology for its enzymatic kinetic resolution based on well-established biocatalytic principles. The detailed protocol and data presentation guidelines offer a solid starting point for researchers to develop and optimize this transformation. Furthermore, the alternative synthetic route from chiral precursors presents a viable option for accessing enantiomerically pure this compound. The successful stereoselective synthesis or resolution of this chiral nitrile will undoubtedly facilitate the development of new and complex molecules for various applications, particularly in the field of drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methylheptanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Methylheptanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis largely depend on the synthetic route employed. Common methods include the reaction of a 3-methylheptyl halide with a cyanide salt or the dehydration of 3-methylheptanamide.
Potential Impurities:
-
Unreacted Starting Materials: Residual 3-methylheptyl halide (e.g., bromide or chloride) or 3-methylheptanamide can be present in the crude product.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of acid or base and water. This can lead to the formation of 3-methylheptanamide or 3-methylheptanoic acid.[1]
-
Solvent Residues: Residual solvents used in the synthesis or workup (e.g., ethanol, dimethylformamide, toluene) may be present.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, other byproducts may form. For instance, in the reaction of an alkyl halide with cyanide, isonitrile formation can be a minor byproduct.[2]
Q2: What is the recommended primary purification method for this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale, especially for removing impurities with different boiling points.
Q3: What is the boiling point of this compound?
Q4: When is chromatographic purification recommended for this compound?
A4: Chromatographic purification is recommended when:
-
Impurities have very close boiling points to this compound, making separation by distillation difficult.
-
The product is contaminated with non-volatile impurities.
-
A very high degree of purity is required, and distillation alone is insufficient.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the nitrile functional group (a sharp peak around 2240-2260 cm⁻¹) and the absence of impurities like carboxylic acids (broad O-H stretch) or amides (C=O stretch).
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor Separation of Product from Impurities
| Possible Cause | Troubleshooting Steps |
| Inefficient distillation column | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. |
| Distillation rate is too fast | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is key to good separation. |
| Fluctuating heat source | Use a stable heating source like an oil bath or a heating mantle with a controller to maintain a constant temperature. |
| Poor insulation of the column | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
Issue 2: Product Decomposes During Distillation
| Possible Cause | Troubleshooting Steps |
| Boiling point is too high at atmospheric pressure | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound and prevent thermal decomposition. |
| Presence of acidic or basic impurities | Neutralize the crude product before distillation. A wash with a dilute sodium bicarbonate solution can remove acidic impurities, while a dilute acid wash can remove basic impurities. Ensure the product is thoroughly dried before distillation. |
Chromatographic Purification
Issue 3: Co-elution of Product and Impurities
| Possible Cause | Troubleshooting Steps |
| Inappropriate stationary phase | If using normal-phase chromatography (e.g., silica gel), consider switching to a different stationary phase like alumina or a bonded-phase silica. For reverse-phase chromatography, select a suitable C8 or C18 column. |
| Incorrect mobile phase polarity | Optimize the solvent system. In normal-phase chromatography, a less polar eluent may improve separation. In reverse-phase chromatography, adjusting the ratio of organic solvent to water is crucial. A gradient elution may be necessary. |
| Column overloading | Reduce the amount of crude product loaded onto the column to prevent band broadening and improve resolution. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising slowly up the fractionating column.
-
Collect any low-boiling fractions (e.g., solvent) in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound, change to a clean, pre-weighed receiving flask.
-
Collect the fraction that distills over at a constant temperature. This is your purified product.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
-
-
Analysis: Analyze the purified fraction by GC-MS or NMR to confirm its purity.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
instrumental Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peaks of the product and any impurities to determine the relative purity.
Protocol 3: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Spectral Analysis:
-
The spectrum of pure this compound should show characteristic signals for the methyl, methylene, and methine protons.
-
Look for the absence of signals corresponding to potential impurities, such as a broad peak for a carboxylic acid O-H, or signals from unreacted starting materials.
-
Integration of the proton signals should correspond to the expected ratios for the this compound structure.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during distillation.
References
Technical Support Center: 3-Methylheptanenitrile Synthesis
Welcome to the technical support center for the synthesis of 3-Methylheptanenitrile. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Kolbe nitrile synthesis.[1][2][3][4] This method involves the nucleophilic substitution of a 3-haloheptane (typically 3-bromoheptane or 3-chloroheptane) with a cyanide salt, such as sodium or potassium cyanide. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.[1][2]
Q2: What are the most common impurities I should expect in my this compound synthesis?
A2: The primary impurities often encountered are:
-
3-Methylheptaneisonitrile: This is the most common byproduct, formed because the cyanide ion is an ambident nucleophile and can attack the alkyl halide with its nitrogen atom instead of the carbon atom.[1][2][4]
-
Unreacted 3-haloheptane: Incomplete reaction can lead to the presence of the starting alkyl halide in the crude product.
-
Heptene isomers: Elimination reactions (E2) can occur, especially with secondary halides like 3-haloheptane, leading to the formation of various heptene isomers.[1][3]
Q3: How can I minimize the formation of the isonitrile impurity?
A3: The formation of the isonitrile is influenced by the reaction conditions. To favor the formation of the desired nitrile, you should:
-
Use an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN).[4]
-
Employ a polar aprotic solvent such as DMSO or acetone. These solvents solvate the metal cation more than the cyanide anion, leaving the carbon end of the cyanide more available for nucleophilic attack.[1][2]
-
Avoid using silver cyanide (AgCN), as it tends to favor the formation of isonitriles.[4]
Q4: My yield of this compound is low. What are the possible causes?
A4: Low yields can be attributed to several factors:
-
Side reactions: As mentioned, the formation of isonitrile and elimination products (heptenes) consumes the starting material.[1][3]
-
Reaction conditions: Inadequate temperature or reaction time can lead to an incomplete reaction. For secondary halides, the reaction might require more forcing conditions than for primary halides.
-
Purity of starting materials: The presence of water in the solvent can lead to the formation of alcohols as byproducts. Ensure your solvent and reagents are dry.
-
Inefficient purification: Product loss during workup and purification steps can significantly reduce the final yield.
Q5: What analytical techniques are recommended for identifying and quantifying impurities in my product?
A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile compounds like this compound and its likely impurities. The mass spectra of the nitrile and isonitrile will be distinct, allowing for their identification. Gas chromatography with a flame ionization detector (GC-FID) can be used for quantifying the relative amounts of each component. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and identify impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High percentage of isonitrile impurity in the final product. | Reaction conditions favor attack by the nitrogen atom of the cyanide. | - Ensure the use of NaCN or KCN, not AgCN. - Use a polar aprotic solvent like DMSO or acetone. - Control the reaction temperature; higher temperatures might favor isonitrile formation in some cases. |
| Significant amount of unreacted 3-haloheptane detected. | The reaction has not gone to completion. | - Increase the reaction time. - Increase the reaction temperature. - Use a higher concentration of the cyanide salt. - Ensure efficient stirring to overcome any mass transfer limitations. |
| Presence of alkene impurities (heptenes). | Elimination (E2) side reaction is competing with the substitution (SN2) reaction. | - Use a less sterically hindered base if possible, although cyanide is the required nucleophile. - Lowering the reaction temperature may favor the SN2 pathway over the E2 pathway. |
| Product is contaminated with an alcohol (3-heptanol). | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. |
| Difficulty in separating the nitrile from the isonitrile. | Both compounds have similar boiling points. | - Careful fractional distillation may be effective. - Isonitriles can be selectively hydrolyzed to the corresponding amine under acidic conditions. The resulting amine can then be easily removed by an acid wash during the workup.[3] |
Experimental Protocol: Kolbe Synthesis of this compound
This protocol is a general guideline based on the Kolbe nitrile synthesis for secondary alkyl halides. Optimization may be required.
Materials:
-
3-Bromoheptane
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Stir the suspension and heat it to a moderate temperature (e.g., 60-80 °C) to ensure the sodium cyanide is well dispersed.
-
Slowly add 3-bromoheptane (1 equivalent) to the stirred suspension.
-
Heat the reaction mixture under reflux for several hours (monitor the reaction progress by GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
Impurity Formation and Mitigation Workflow
Caption: Workflow of this compound synthesis and impurity mitigation.
Troubleshooting Logic Diagram
References
Optimizing reaction conditions for 3-Methylheptanenitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylheptanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and direct method for synthesizing this compound is through the Kolbe nitrile synthesis . This involves the nucleophilic substitution of a 3-methylheptyl halide (e.g., bromide or chloride) with a cyanide salt.[1][2][3] Alternative, though less direct, routes include the dehydration of 3-methylheptanamide or the conversion of 3-methylheptanoic acid.[3][4]
Q2: Which starting material is best for the Kolbe synthesis of this compound?
A2: For a laboratory-scale synthesis, starting from 3-methylheptyl bromide is often preferred over the chloride due to the better leaving group ability of the bromide ion, which typically leads to faster reaction rates. The synthesis of the precursor 3-methylheptanoic acid has been described via methods such as the malonic ester synthesis from 2-bromohexane.[5]
Q3: What are the typical side products in the synthesis of this compound via the Kolbe reaction?
A3: The primary side product is the formation of 3-methylheptyl isonitrile due to the ambident nature of the cyanide ion.[1][2] Elimination reactions, leading to the formation of various methylheptenes, can also occur, especially with secondary halides under non-optimized conditions.[2]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved by distillation. Isonitrile impurities can often be removed by washing the organic extract with dilute acid, which hydrolyzes the isonitrile.[2] Column chromatography can also be employed for high-purity requirements. The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggestion | Rationale |
| Poor Leaving Group | If using 3-methylheptyl chloride, consider switching to 3-methylheptyl bromide or iodide. | Bromide and iodide are better leaving groups, facilitating the SN2 reaction. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMSO or DMF.[1][2] | These solvents solvate the cation of the cyanide salt, leaving a "naked" and more reactive cyanide nucleophile. Protic solvents can solvate the cyanide ion, reducing its nucleophilicity. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for the formation of elimination byproducts. | The rate of SN2 reactions increases with temperature. However, excessive heat can favor elimination. |
| Water in the Reaction | Ensure all reagents and glassware are dry. | Water can hydrolyze the cyanide salt and can also lead to the formation of 3-methylheptanol as a byproduct.[8] |
| Poor Quality Cyanide Salt | Use freshly opened or properly stored sodium or potassium cyanide. | Cyanide salts can degrade over time, especially if exposed to moisture and air. |
Problem 2: High Proportion of 3-Methylheptyl Isonitrile
| Possible Cause | Suggestion | Rationale |
| Choice of Cyanide Salt | Use an alkali metal cyanide like NaCN or KCN instead of silver cyanide (AgCN).[9] | Alkali metal cyanides are more ionic, favoring attack by the carbon atom of the cyanide ion. Silver cyanide has more covalent character, which promotes attack by the nitrogen atom. |
| Solvent Effects | Use a polar apathetic solvent (e.g., DMSO).[1] | These solvents favor the SN2 pathway leading to the nitrile. |
Problem 3: Presence of Elimination Byproducts (Methylheptenes)
| Possible Cause | Suggestion | Rationale |
| Steric Hindrance | 3-Methylheptyl halide is a secondary halide, making it susceptible to elimination. | Use milder reaction conditions (e.g., lower temperature) and a less sterically hindered base if one is present. |
| Strongly Basic Conditions | The cyanide ion is a weak base, but impurities or additives could increase basicity. | Ensure the reaction medium is not overly basic. Consider using a phase-transfer catalyst to facilitate the reaction under milder conditions.[10][11][12] |
Experimental Protocols
Protocol 1: Kolbe Nitrile Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
3-methylheptyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Stir the suspension and add 3-methylheptyl bromide (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMSO).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation: Effect of Reaction Conditions on Yield (Illustrative)
The following table provides an example of how to present data for optimizing the reaction conditions. The values are hypothetical and for illustrative purposes only.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Nitrile (%) | Yield of Isonitrile (%) |
| 1 | Ethanol | 78 | 24 | 45 | 15 |
| 2 | Acetone | 56 | 18 | 65 | 10 |
| 3 | DMSO | 60 | 12 | 85 | 5 |
| 4 | DMF | 60 | 12 | 82 | 6 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. DE69428062T2 - Process for the preparation of alkylsilyl nitriles - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Kolbe_nitrile_synthesis [chemeurope.com]
- 10. biomedres.us [biomedres.us]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 3-Methylheptanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylheptanenitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Kolbe nitrile synthesis. This reaction involves the nucleophilic substitution (SN2) of a secondary alkyl halide, such as 3-bromoheptane or 3-chloroheptane, with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN).
Q2: Why is the choice of solvent critical in this synthesis?
A2: The choice of solvent is critical because it influences the reaction pathway. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are highly recommended.[1][2][3][4] These solvents solvate the metal cation more effectively than the cyanide anion, leaving the cyanide nucleophile more available to attack the alkyl halide. This promotes the desired SN2 reaction pathway and helps to suppress competing elimination (E2) reactions. The use of protic solvents can lead to the formation of isonitrile byproducts.[1][3]
Q3: What are the primary side reactions that can lower the yield of this compound?
A3: There are two main side reactions that can significantly reduce the yield:
-
E2 Elimination: As 3-haloheptane is a secondary alkyl halide, a strong nucleophile like the cyanide ion, which is also a moderately strong base, can promote the elimination of H-X (where X is the halogen) to form a mixture of heptene isomers.
-
Isonitrile Formation: The cyanide ion is an ambident nucleophile, meaning it can attack the electrophilic carbon of the alkyl halide with either the carbon or the nitrogen atom. Attack by the nitrogen atom results in the formation of 3-methylheptyl isonitrile.[1][2][3]
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts:
-
For E2 Elimination: Use a polar aprotic solvent, and maintain a moderate reaction temperature. Higher temperatures tend to favor elimination over substitution.
-
For Isonitrile Formation: Use an alkali metal cyanide like NaCN or KCN in a polar aprotic solvent. Using silver cyanide (AgCN) would favor isonitrile formation. An acidic workup during purification can also help to remove isonitrile impurities by hydrolyzing them.[1][3]
Q5: What is a suitable starting material for the synthesis of this compound?
A5: The ideal starting material is a 3-haloheptane. 3-Bromoheptane is often preferred over 3-chloroheptane because bromide is a better leaving group, leading to a faster reaction rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive alkyl halide. | 1. Check the purity and integrity of the alkyl halide. Consider converting a less reactive alkyl chloride to an alkyl bromide or iodide in situ using a Finkelstein reaction (catalytic NaI or KI). |
| 2. Poor quality or insufficient cyanide salt. | 2. Use dry, finely powdered sodium or potassium cyanide. Ensure at least a stoichiometric amount, and consider a slight excess (e.g., 1.1-1.2 equivalents). | |
| 3. Presence of water in the reaction. | 3. Use anhydrous solvent and dry glassware. Water can hydrolyze the cyanide and react with the alkyl halide. | |
| 4. Reaction temperature is too low. | 4. While high temperatures can favor elimination, the reaction may require moderate heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to find the optimal temperature. | |
| Significant Alkene Byproduct Formation (E2 Elimination) | 1. Reaction temperature is too high. | 1. Lower the reaction temperature. It is a balance between reaction rate and selectivity. |
| 2. Use of a sterically hindered or strong base. | 2. While cyanide is the intended nucleophile, other bases if present can promote elimination. Ensure the reaction is free from strongly basic contaminants. | |
| 3. The leaving group is very good, and the cyanide is acting more as a base. | 3. Consider using a less reactive leaving group if elimination is the major pathway, though this will slow down the desired SN2 reaction. | |
| Presence of Isonitrile Impurity | 1. Use of a less ionic cyanide salt (e.g., AgCN). | 1. Use sodium or potassium cyanide. |
| 2. Presence of protic solvents. | 2. Ensure the use of a high-purity polar aprotic solvent like DMSO. | |
| 3. Incomplete removal during workup. | 3. Perform an acidic workup (e.g., with dilute HCl) to hydrolyze the isonitrile to the corresponding amine, which can then be removed by extraction.[1][3] | |
| Difficult Purification | 1. Boiling points of the product and impurities are close. | 1. Use fractional distillation for purification. If alkene byproducts are the issue, consider chemical methods to remove them before distillation. |
| 2. Presence of unreacted starting material. | 2. Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, increase the reaction time or temperature slightly. |
Experimental Protocol (Representative)
This is a representative protocol for the synthesis of this compound via the Kolbe nitrile synthesis. The starting material is assumed to be 3-bromoheptane.
Materials:
-
3-Bromoheptane
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Dilute Hydrochloric Acid
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add finely powdered sodium cyanide (1.1 equivalents).
-
Add anhydrous DMSO to the flask.
-
Begin stirring the suspension and heat the mixture to approximately 60-70°C.
-
Slowly add 3-bromoheptane (1 equivalent) to the heated suspension over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C and monitor the progress of the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes of the reaction mixture).
-
Combine the organic layers and wash with dilute hydrochloric acid to remove any isonitrile byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C |
| Alkyl Halide | 3-Bromoheptane | 3-Bromoheptane | 3-Chloroheptane |
| Solvent | DMSO | Ethanol | DMSO |
| Temperature | 70°C | 70°C | 70°C |
| Reaction Time | 6 hours | 12 hours | 12 hours |
| Yield of this compound | 65% | 40% | 50% |
| Major Byproduct(s) | Heptenes, Isonitrile | Heptenes, 3-ethoxyheptane | Heptenes, Isonitrile |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the expected impact of changing reaction conditions based on established principles of organic chemistry.
Visualizations
Caption: Competing SN2 and E2 pathways in the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Chiral Resolution of 3-Methylheptanenitrile
Welcome to the technical support center for the chiral resolution of 3-Methylheptanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of this compound?
A1: The two primary methods for the chiral resolution of this compound are enantioselective enzymatic hydrolysis and chiral High-Performance Liquid Chromatography (HPLC). Enzymatic resolution often employs nitrilases or lipases to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the resulting carboxylic acid. Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve direct separation of the enantiomers.
Q2: I am observing poor enantiomeric excess (ee) in my enzymatic resolution. What are the potential causes?
A2: Low enantiomeric excess in enzymatic resolution can stem from several factors:
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Suboptimal Enzyme Selection: The chosen enzyme may not exhibit high enantioselectivity for this compound. Screening a variety of nitrilases or lipases is recommended.
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Incorrect Reaction Conditions: pH, temperature, and solvent can significantly impact enzyme activity and selectivity. Optimization of these parameters is crucial.
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Enzyme Inhibition: The substrate or product may inhibit the enzyme, reducing its effectiveness over time.
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Racemization: The starting material or product may be racemizing under the reaction conditions.
Q3: My chiral HPLC separation shows poor resolution between the enantiomer peaks. How can I improve this?
A3: Poor resolution in chiral HPLC can be addressed by:
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Optimizing the Mobile Phase: Adjusting the solvent composition (e.g., the ratio of hexane to isopropanol) and the concentration of additives (e.g., trifluoroacetic acid or diethylamine) can enhance separation.[1]
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Changing the Chiral Stationary Phase (CSP): Not all CSPs are effective for every compound. Screening columns with different chiral selectors (e.g., polysaccharide-based or cyclodextrin-based) is advisable.
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Adjusting the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.[2]
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Controlling the Temperature: Temperature can influence the interactions between the analyte and the CSP. Experimenting with different column temperatures may improve separation.[2]
Q4: Can I use derivatization to aid in the separation of this compound enantiomers?
A4: While direct separation methods are often preferred, derivatization can be a useful strategy. Converting the nitrile to a diastereomeric derivative using a chiral resolving agent can allow for separation on a standard achiral HPLC column. However, this introduces additional reaction and purification steps.
Troubleshooting Guides
Enzymatic Resolution Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low Conversion Rate | - Inactive enzyme- Suboptimal pH or temperature- Poor substrate solubility | - Verify enzyme activity with a known substrate- Optimize pH and temperature for the specific enzyme- Use a co-solvent to improve substrate solubility |
| Poor Enantiomeric Excess (ee) | - Low enzyme enantioselectivity- Racemization of substrate or product- Non-ideal reaction time | - Screen different enzymes (nitrilases, lipases)- Analyze samples at different time points to check for racemization- Optimize reaction time to maximize ee |
| Product Inhibition | - The resulting carboxylic acid or amide is inhibiting the enzyme | - Consider in-situ product removal- Use a biphasic system to extract the product from the aqueous phase |
Chiral HPLC Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| No Separation | - Inappropriate chiral stationary phase (CSP)- Incorrect mobile phase composition | - Screen a variety of CSPs (e.g., Chiralpak IA, IB, IC)- Systematically vary the mobile phase composition (solvents and additives) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase additive | - Reduce the injection volume or sample concentration- Add a modifier (acid or base) to the mobile phase to block active sites- Screen different mobile phase additives |
| Drifting Retention Times | - Column not equilibrated- Changes in mobile phase composition- Temperature fluctuations | - Ensure the column is fully equilibrated with the mobile phase before injection- Prepare fresh mobile phase and use a solvent mixer- Use a column oven to maintain a constant temperature |
| Loss of Resolution | - Column contamination- Column degradation | - Flush the column with a strong solvent- If resolution is not restored, the column may need to be replaced |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of this compound using a Nitrilase
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Enzyme Screening: Screen a panel of commercially available nitrilases for their ability to hydrolyze this compound enantioselectively.
-
Reaction Setup: In a typical reaction, combine 10 mg of racemic this compound, 5 mg of the selected nitrilase, and 1 mL of a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
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Monitoring: Monitor the progress of the reaction by taking aliquots at various time points. Quench the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) and centrifuging to remove the enzyme.
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Analysis: Analyze the supernatant by chiral HPLC to determine the enantiomeric excess of the remaining this compound and the conversion to 3-methylheptanoic acid.
Protocol 2: Chiral HPLC Method for Separation of this compound Enantiomers
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Column: Chiralpak IA (or other suitable polysaccharide-based chiral column), 4.6 x 250 mm, 5 µm particle size.
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Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
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Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound in the mobile phase.
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Optimization: If separation is not optimal, systematically vary the percentage of isopropanol in the mobile phase and screen different additives.
Data Presentation
Table 1: Hypothetical Results of Nitrilase Screening for this compound Resolution
| Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) of remaining Nitrile | Enantioselectivity (E) |
| Nitrilase A | 45 | 82 | >50 |
| Nitrilase B | 20 | 30 | ~5 |
| Nitrilase C | 52 | 95 | >100 |
| Nitrilase D | 15 | 10 | <2 |
Visualizations
Caption: Workflow for the chiral resolution of this compound.
Caption: Troubleshooting logic for poor chiral HPLC resolution.
References
Technical Support Center: Degradation of 3-Methylheptanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Methylheptanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in biological systems?
A1: While specific studies on this compound are limited, based on known microbial degradation of aliphatic nitriles, two primary enzymatic pathways are anticipated[1][2][3]:
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Nitrilase-Mediated Pathway: A single-step enzymatic hydrolysis where a nitrilase enzyme directly converts this compound to 3-methylheptanoic acid and ammonia[3][4].
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Nitrile Hydratase and Amidase-Mediated Pathway: A two-step pathway involving the hydration of this compound to 3-methylheptanamide by a nitrile hydratase, followed by the hydrolysis of the amide to 3-methylheptanoic acid and ammonia by an amidase[1][3][5].
Q2: Which microorganisms are known to degrade aliphatic nitriles like this compound?
A2: Several bacterial genera have been shown to possess the enzymatic machinery to degrade aliphatic nitriles. Notable examples include species of Rhodococcus and Pseudomonas[1][2][6][7]. These bacteria can utilize nitriles as a source of carbon and/or nitrogen[1][6].
Q3: What are the expected primary metabolites of this compound degradation?
A3: The primary expected metabolites from the two pathways are:
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3-Methylheptanoic acid: The final carboxylic acid product in both pathways.
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3-Methylheptanamide: An intermediate product in the nitrile hydratase/amidase pathway.
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Ammonia: A byproduct of both degradation pathways.
Q4: How can I monitor the degradation of this compound and the formation of its metabolites?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile organic compounds like this compound and its metabolites. High-performance liquid chromatography (HPLC) can also be used, particularly for the analysis of the carboxylic acid product.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain: | The selected microorganism may not possess the necessary enzymes (nitrilase or nitrile hydratase/amidase) to degrade this compound. Screen different bacterial strains known for nitrile degradation, such as those from the genera Rhodococcus or Pseudomonas[1][2][6][7]. |
| Enzyme induction is required: | The expression of nitrile-degrading enzymes can be inducible. Ensure that the culture medium contains this compound or another suitable nitrile as an inducer[1][6][7]. |
| Toxicity of the substrate: | High concentrations of nitriles can be toxic to microorganisms. Determine the minimal inhibitory concentration (MIC) and start with a substrate concentration below this level. |
| Suboptimal culture conditions: | Verify that the pH, temperature, aeration, and nutrient composition of the culture medium are optimal for the growth and enzymatic activity of your chosen microbial strain. |
Issue 2: I can detect the amide intermediate (3-methylheptanamide) but not the final carboxylic acid product.
| Possible Cause | Troubleshooting Step |
| Low or absent amidase activity: | The microorganism may have a functional nitrile hydratase but a low or non-functional amidase. This could be a characteristic of the strain or due to suboptimal conditions for amidase activity. Assay for amidase activity specifically. |
| Rate-limiting amidase step: | The conversion of the amide to the carboxylic acid by amidase may be the rate-limiting step in the pathway. Allow for longer incubation times to observe the formation of the carboxylic acid. |
| pH inhibition of amidase: | The accumulation of ammonia from the first step might increase the pH of the medium, potentially inhibiting amidase activity. Monitor and buffer the pH of the culture. |
Issue 3: I am having difficulty detecting and quantifying the metabolites using GC-MS.
| Possible Cause | Troubleshooting Step |
| Poor extraction efficiency: | Optimize the solvent and method used for extracting the analytes from the culture medium. For a medium-chain carboxylic acid, liquid-liquid extraction with a suitable organic solvent at an acidic pH is often effective. |
| Analyte volatility and thermal stability: | 3-Methylheptanoic acid may require derivatization (e.g., silylation or esterification) to improve its volatility and thermal stability for GC-MS analysis. |
| Matrix interference: | Components of the culture medium may interfere with the analysis. Include a sample preparation step to clean up the extract, such as solid-phase extraction (SPE). |
| Low metabolite concentration: | If degradation is slow, the metabolite concentrations may be below the limit of detection. Concentrate the sample extract before analysis or allow the degradation experiment to proceed for a longer duration. |
Experimental Protocols
Protocol 1: General Procedure for Bacterial Degradation of this compound
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Prepare a minimal salt medium (MSM) appropriate for the chosen bacterial strain.
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Inoculate the MSM with a pre-culture of the selected bacterium (e.g., Rhodococcus rhodochrous or Pseudomonas marginalis).
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Add this compound to the culture to a final concentration of 1-5 mM (ensure this is below the toxic level for the strain).
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Incubate the culture at the optimal temperature and shaking speed for the bacterium (e.g., 30°C and 150 rpm).
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Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
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Prepare samples for analysis:
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Centrifuge the samples to pellet the cells.
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Acidify the supernatant to pH 2 with HCl.
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Extract the supernatant with an equal volume of ethyl acetate.
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Dry the organic phase over anhydrous sodium sulfate.
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Analyze the extract by GC-MS.
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Protocol 2: Colorimetric Assay for Nitrilase/Nitrile Hydratase Activity
This protocol is adapted from methods used for other nitriles and relies on the detection of ammonia or a pH change.
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Prepare whole cells or cell-free extract from the bacterial culture grown in the presence of an inducer nitrile.
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Prepare a reaction mixture containing:
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Phosphate buffer (50 mM, pH 7.0)
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This compound (10 mM)
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pH indicator (e.g., bromothymol blue) for qualitative assessment.
-
-
Initiate the reaction by adding the cell-free extract or whole cells.
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Incubate at the optimal temperature for the enzyme.
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Monitor for a color change of the pH indicator (a shift to a more acidic pH indicates carboxylic acid formation).
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For quantitative analysis, measure the ammonia produced using a specific assay such as the Berthelot (indophenol) reaction[8].
Protocol 3: GC-MS Analysis of this compound and its Metabolites
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Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
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Carrier Gas: Helium at a constant flow rate.
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Injector Temperature: 250°C.
-
Oven Temperature Program:
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Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
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Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
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Scan range: m/z 40-300.
-
-
Sample Preparation: If analyzing the carboxylic acid, derivatize the extracted sample with a suitable agent (e.g., BSTFA with 1% TMCS) prior to injection.
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for the degradation of this compound by two different bacterial strains, one primarily expressing a nitrilase and the other a nitrile hydratase/amidase system.
| Parameter | Strain A (Pseudomonas sp.) | Strain B (Rhodococcus sp.) | Unit |
| Primary Degradation Pathway | Nitrilase | Nitrile Hydratase / Amidase | - |
| Substrate Concentration | 5 | 5 | mM |
| Degradation Rate | 0.2 | 0.15 | mM/hour |
| Half-life (t1/2) | 17.3 | 23.1 | hours |
| Maximum 3-Methylheptanamide detected | Not Detected | 1.8 | mM |
| Final 3-Methylheptanoic acid conc. | 4.8 | 4.7 | mM |
| Nitrilase Specific Activity | 15.2 | 1.5 | U/mg protein |
| Nitrile Hydratase Specific Activity | 0.5 | 20.8 | U/mg protein |
| Amidase Specific Activity | Not Applicable | 12.3 | U/mg protein |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Visualizations
Caption: Proposed enzymatic degradation pathways of this compound.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. Enzymatic degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2, a versatile nitrile-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 4. Nitrilase - Wikipedia [en.wikipedia.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Pseudomonas marginalis: its degradative capability on organic nitriles and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Storage and stability issues of 3-Methylheptanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 3-Methylheptanenitrile. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][2] For optimal stability, storage under an inert atmosphere, such as nitrogen, is recommended.
2. What are the known stability issues with this compound?
The primary stability concerns for this compound, as with other aliphatic nitriles, are its susceptibility to hydrolysis and oxidation. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to degradation of the compound.
3. How can I tell if my this compound has degraded?
Degradation of this compound may not always be visually apparent. The most reliable way to detect degradation is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][5][6] These methods can separate and quantify the parent compound and any degradation products. The appearance of new peaks or a decrease in the area of the main peak could indicate degradation.
4. What are the primary degradation pathways for this compound?
The two main degradation pathways for aliphatic nitriles like this compound are hydrolysis and oxidation.
-
Hydrolysis: In the presence of strong acids or bases, the nitrile group (-CN) can be hydrolyzed. This reaction typically proceeds in two steps, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid and ammonia (or an ammonium salt).[2][7][8][9]
-
Oxidation: Strong oxidizing agents can react with the nitrile. While specific oxidative degradation pathways for this compound are not extensively documented, secondary nitriles can undergo oxidative decyanation to form ketones.[10]
Troubleshooting Guides
This section provides guidance on how to address common stability-related issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound stock.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting inconsistent experimental results.
Issue 2: Suspected Hydrolysis During an Aqueous Experiment
If your experiment is conducted in an aqueous solution with acidic or basic conditions, hydrolysis of the nitrile group is a potential issue.
Mitigation and Verification:
| Potential Cause | Recommended Action | Verification Method |
| Acidic or Basic Conditions | Buffer the reaction mixture to a neutral pH if the experimental conditions allow. | Monitor the reaction mixture over time using HPLC or GC-MS to detect the formation of the corresponding amide or carboxylic acid. |
| Prolonged Exposure to Water | Minimize the time the compound is in an aqueous solution. Prepare fresh solutions for each experiment. | Compare the purity of a freshly prepared solution with one that has been stored. |
Degradation Pathway Visualization
Hydrolysis of this compound
The following diagram illustrates the two-step hydrolysis of this compound under acidic or basic conditions.
References
- 1. Enzymatic degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2, a versatile nitrile-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmr.net.in [ijmr.net.in]
- 5. researchgate.net [researchgate.net]
- 6. aber.apacsci.com [aber.apacsci.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
Removal of byproducts from 3-Methylheptanenitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylheptanenitrile. The information provided is intended to assist in the removal of byproducts and impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and the potential byproducts associated with them?
A1: A prevalent industrial synthesis method for this compound involves a two-step process:
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Oxime Formation: The reaction of 3-methylheptanal with hydroxylamine to form 3-methylheptan-1-one oxime.
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Dehydration: The subsequent dehydration of the oxime to yield this compound.
The primary byproducts and impurities associated with this route include:
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Unreacted Starting Materials: Residual 3-methylheptanal and hydroxylamine.
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Intermediate: Unconverted 3-methylheptan-1-one oxime.
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Side-Reaction Products: 3-Methylheptanamide, which can form through the Beckmann rearrangement of the oxime, especially under certain catalytic or thermal conditions.
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Solvent and Catalyst Residues: Depending on the specific process, residual solvents and catalyst materials may be present.
Q2: My final product of this compound is contaminated with unreacted 3-methylheptanal. How can I remove it?
A2: Due to the close boiling points of this compound and 3-methylheptanal, simple distillation is often inefficient. A recommended method is to use a chemical treatment followed by distillation.
-
Bisulfite Adduct Formation: Reacting the crude product with an aqueous solution of sodium bisulfite will selectively form a solid adduct with the residual aldehyde. This adduct can be removed by filtration. The this compound can then be recovered from the filtrate and further purified by vacuum fractional distillation.
Q3: How can I effectively remove the intermediate, 3-methylheptan-1-one oxime, from my final product?
A3: The oxime intermediate has a significantly different polarity and boiling point compared to the nitrile.
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Vacuum Fractional Distillation: This is the most effective method for separating the higher-boiling oxime from the this compound. Careful control of the column temperature and pressure is crucial for achieving high purity.[1][2]
Q4: I have identified 3-Methylheptanamide as a significant byproduct. What is the best way to remove it?
A4: 3-Methylheptanamide is a solid at room temperature and has a much higher boiling point than this compound.
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Filtration: If the amide precipitates out of the solution upon cooling, it can be removed by filtration.
-
Vacuum Distillation: The large difference in boiling points allows for excellent separation by vacuum fractional distillation. The this compound will distill over, leaving the non-volatile amide in the distillation flask.
Troubleshooting Guides
Issue: Low Purity of this compound After Synthesis
| Symptom | Possible Cause | Recommended Action |
| Broad boiling point range during distillation. | Presence of multiple impurities with close boiling points. | 1. Perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify the specific impurities.[3][4] 2. Based on the identified impurities, select an appropriate purification strategy (e.g., chemical treatment, fractional distillation). |
| Product appears cloudy or contains solid particles. | Precipitation of 3-methylheptanamide or other solid byproducts. | 1. Cool the reaction mixture to encourage further precipitation. 2. Filter the mixture to remove the solid impurities. 3. Purify the filtrate by vacuum fractional distillation. |
| Off-color or unpleasant odor in the final product. | Presence of unreacted starting materials or degradation products. | 1. Wash the crude product with a dilute acid solution to remove any basic impurities, followed by a wash with a dilute base to remove acidic impurities. 2. Follow with a water wash and drying before final purification by vacuum fractional distillation. |
Data Presentation
The following table summarizes the typical physical properties of this compound and its common byproducts, which is crucial for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C8H15N | 125.21 | ~185-187 (at atmospheric pressure) | Target product.[5] |
| 3-Methylheptanal | C8H16O | 128.21 | ~165-167 (at atmospheric pressure) | Unreacted starting material. |
| 3-Methylheptan-1-one oxime | C8H17NO | 143.23 | Higher than the nitrile | Intermediate. |
| 3-Methylheptanamide | C8H17NO | 143.23 | Significantly higher than the nitrile | Side-reaction product. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol describes the purification of crude this compound containing non-volatile impurities and byproducts with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry and connections are well-sealed.
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Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.
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Initiating Vacuum: Gradually apply vacuum to the system. A typical pressure for this type of distillation is in the range of 10-20 mmHg.
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Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or more volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes, collect the main fraction of pure this compound in a clean receiving flask. The boiling point will be significantly lower under vacuum compared to the atmospheric boiling point.
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Residue: Leave the high-boiling residue, containing byproducts like 3-methylheptanamide, in the distillation flask.
-
-
Shutdown: Once the main fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
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Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or other suitable analytical techniques.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Maintaining the Enantiomeric Integrity of 3-Methylheptanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of chiral 3-Methylheptanenitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral compound like this compound, maintaining a specific enantiomeric form is often critical for its desired biological activity and pharmacological profile. The loss of enantiomeric purity through racemization can lead to a significant decrease in efficacy or the introduction of undesired side effects.
Q2: What is the primary cause of racemization in this compound?
A: The primary cause of racemization in this compound is the deprotonation of the hydrogen atom at the chiral center (the carbon atom to which the methyl group is attached). This carbon is alpha to the nitrile group, making the attached proton acidic. In the presence of a base, this proton can be removed to form a planar, achiral carbanion intermediate. Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a loss of the original stereochemistry.
Q3: Which conditions are most likely to induce racemization?
A: Conditions that promote the deprotonation at the chiral center will lead to racemization. These include:
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Exposure to bases: Both strong bases (e.g., lithium diisopropylamide - LDA, sodium hydride - NaH) and weaker bases can catalyze racemization, especially with prolonged exposure or at elevated temperatures.
-
Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation, even with weaker bases or in seemingly neutral conditions.
-
Certain purification methods: Chromatographic techniques using basic stationary phases or mobile phases can lead to on-column racemization. Distillation at high temperatures can also be a risk factor.
Q4: How can I determine if my sample of this compound has racemized?
A: The most reliable method for determining the enantiomeric excess (e.e.) and detecting racemization is through chiral High-Performance Liquid Chromatography (HPLC).[1][2] Other techniques such as gas chromatography with a chiral stationary phase or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.[1] Simple measurement of optical rotation is a less accurate legacy technique.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (e.e.) after a reaction. | The reaction conditions were too basic or the temperature was too high. | - Use a non-nucleophilic, sterically hindered base if a base is required.- Run the reaction at the lowest possible temperature.- Minimize the reaction time.- Perform a rapid, non-basic work-up. |
| Decreased e.e. after purification by column chromatography. | The silica gel or alumina used was slightly acidic or basic, or the mobile phase was basic. | - Use deactivated (neutral) silica gel or alumina.- Avoid basic additives in the mobile phase.- Consider alternative purification methods like crystallization or distillation under reduced pressure and low temperature. |
| Racemization observed during storage. | The compound is stored in a reactive container or exposed to basic residues or high temperatures. | - Store in a tightly sealed, inert container (e.g., amber glass vial) under an inert atmosphere (e.g., argon or nitrogen).- Ensure the compound is free from any basic impurities before storage.- Store at low temperatures (e.g., in a refrigerator or freezer). |
| Inconsistent e.e. results between analyses. | The analytical method is not robust or is causing on-column racemization. | - Optimize the chiral HPLC method by screening different chiral stationary phases and mobile phases.[3]- Ensure the mobile phase is not basic.- Check for sample degradation during analysis. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction to Minimize Racemization
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Reagent and Glassware Preparation: Ensure all glassware is thoroughly dried to prevent side reactions. Use anhydrous solvents.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (argon or nitrogen).
-
Temperature Control: Cool the reaction vessel to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath) before adding any base.
-
Base Addition: Slowly add the base (e.g., a sterically hindered, non-nucleophilic base) to the solution of this compound.
-
Reaction Monitoring: Monitor the reaction closely by a suitable method (e.g., TLC or GC) to minimize the reaction time.
-
Quenching: Once the reaction is complete, quench it at low temperature by adding a proton source (e.g., a saturated aqueous solution of ammonium chloride). Avoid strong acids.
-
Work-up: Perform the aqueous work-up at low temperature and quickly proceed to extraction with a suitable organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
Protocol 2: Chiral HPLC Analysis of this compound
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for screening.[3]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
HPLC System Setup:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (as this compound lacks a strong chromophore, a UV detector at low wavelength or a refractive index detector may be necessary).
-
-
Injection and Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess (e.e.) can be calculated using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100
Visualizations
Caption: Mechanism of base-catalyzed racemization of this compound.
Caption: Troubleshooting workflow for identifying sources of racemization.
References
Technical Support Center: Analysis of 3-Methylheptanenitrile Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Methylheptanenitrile isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in quantifying this compound isomers?
A1: The primary challenges in quantifying this compound isomers stem from their structural similarity. As stereoisomers, they possess identical chemical formulas and molecular weights, making them difficult to separate and individually quantify. The key challenges include:
-
Co-elution: The isomers have very similar physicochemical properties, leading to overlapping peaks in chromatographic separations.
-
Lack of Chromophores: The molecule lacks a strong UV-absorbing chromophore, making detection by UV-based methods less sensitive.
-
Matrix Effects: Complex sample matrices can interfere with the ionization and detection of the isomers in mass spectrometry.
-
Reference Standard Availability: Obtaining pure reference standards for each individual isomer can be challenging and expensive.
Q2: Which analytical techniques are most suitable for the chiral separation of this compound isomers?
A2: Chiral gas chromatography (GC) is the most common and effective technique for separating volatile chiral compounds like this compound.[1][2] The use of a chiral stationary phase (CSP), often based on cyclodextrin derivatives, is crucial for achieving enantioselective separation.[1] Chiral High-Performance Liquid Chromatography (HPLC) can also be used, particularly after derivatization of the nitrile group to introduce a feature that allows for better interaction with a chiral stationary phase.[3]
Q3: Why is derivatization sometimes necessary for the analysis of this compound isomers?
A3: Derivatization can be employed for several reasons:
-
To improve chromatographic separation: Converting the isomers into diastereomers by reacting them with a chiral derivatizing agent can enhance their separation on a non-chiral column.
-
To enhance detection sensitivity: Introducing a functional group that is more readily detected by a specific detector (e.g., a UV-absorbing group for HPLC-UV or an easily ionizable group for mass spectrometry) can improve the limit of detection.
-
To increase volatility: For GC analysis, derivatization can sometimes increase the volatility of the analytes, leading to better peak shapes and shorter retention times.
Q4: What are the critical parameters to optimize for a chiral GC-MS method?
A4: Optimization of a chiral GC-MS method involves several key parameters:
-
Column Selection: The choice of the chiral stationary phase is paramount. Different cyclodextrin derivatives will exhibit varying selectivities for the isomers.
-
Temperature Program: A carefully optimized oven temperature program is necessary to achieve baseline separation of the isomeric peaks.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation.
-
Injection Mode and Temperature: Split/splitless injection modes and the injector temperature should be optimized to ensure efficient and reproducible sample introduction without thermal degradation.
-
Mass Spectrometer Parameters: In the mass spectrometer, parameters such as ionization energy, ion source temperature, and the selection of specific ions for quantification (in Selected Ion Monitoring mode) are critical for sensitivity and selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers | Inappropriate chiral stationary phase (CSP). | Screen different CSPs (e.g., various cyclodextrin derivatives) to find one with better selectivity for this compound isomers. |
| Suboptimal oven temperature program. | Optimize the temperature ramp rate. A slower ramp rate can improve resolution. Consider an isothermal segment at a temperature that provides the best separation. | |
| Carrier gas flow rate is too high or too low. | Determine the optimal flow rate for the column being used to maximize separation efficiency. | |
| Peak tailing or fronting | Active sites in the GC inlet liner or column. | Use a deactivated liner and ensure the column is properly conditioned. Consider derivatization to block active functional groups. |
| Injection volume is too large. | Reduce the injection volume. | |
| Incompatible solvent. | Ensure the sample is dissolved in a solvent that is compatible with the stationary phase. | |
| Low sensitivity/Poor signal-to-noise | Non-optimal detector settings. | For MS detection, optimize ion source parameters and consider using Selected Ion Monitoring (SIM) mode for higher sensitivity. |
| Sample degradation in the injector. | Lower the injector temperature. | |
| Matrix suppression effects. | Improve sample preparation to remove interfering matrix components. Use an isotopically labeled internal standard to compensate for matrix effects. | |
| Irreproducible retention times | Fluctuations in oven temperature or carrier gas flow. | Ensure the GC system is properly maintained and calibrated. Check for leaks in the gas lines. |
| Column aging or contamination. | Condition the column regularly. If performance degrades significantly, trim the front end of the column or replace it. | |
| Inaccurate quantification | Non-linear detector response. | Generate a calibration curve over the expected concentration range of the samples and use an appropriate regression model. |
| Degradation of calibration standards. | Prepare fresh calibration standards regularly and store them properly. | |
| Inefficient extraction from the sample matrix. | Optimize the sample extraction procedure to ensure high and reproducible recovery. |
Experimental Protocol: Chiral GC-MS Quantification of this compound Isomers
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample matrix.
1. Sample Preparation (e.g., from a biological matrix)
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Add 2 mL of a suitable organic solvent (e.g., hexane or diethyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the injection solvent (e.g., hexane).
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a cyclodextrin-based stationary phase (e.g., a derivative of beta- or gamma-cyclodextrin).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 3°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 230°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z corresponding to the molecular ion and key fragment ions).
-
3. Data Analysis
-
Integrate the peak areas of each this compound isomer and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of each isomer in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical quantitative data for the separation of two this compound enantiomers.
| Parameter | (R)-3-Methylheptanenitrile | (S)-3-Methylheptanenitrile |
| Retention Time (min) | 18.5 | 19.2 |
| Resolution (Rs) | - | 1.8 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 1.5 ng/mL |
| Linear Range | 1.5 - 500 ng/mL | 1.5 - 500 ng/mL |
| Recovery (%) | 92 ± 5 | 95 ± 4 |
| Intra-day Precision (%RSD) | 4.2 | 3.8 |
| Inter-day Precision (%RSD) | 6.1 | 5.7 |
Visualizations
Caption: Experimental workflow for the quantification of this compound isomers.
Caption: Troubleshooting logic for poor isomer separation in chiral GC analysis.
References
Technical Support Center: Analysis of 3-Methylheptanenitrile NMR Spectra
This technical support guide is designed for researchers, scientists, and drug development professionals to assist in identifying unknown peaks in the ¹H and ¹³C NMR spectra of 3-Methylheptanenitrile.
Frequently Asked Questions (FAQs)
Q1: I see more peaks in my ¹H NMR spectrum than I expect for this compound. What are the common sources of these unknown signals?
A1: Unexpected peaks in an NMR spectrum can arise from several sources. The most common include:
-
Residual Solvents: Small amounts of solvents used in the synthesis or purification steps (e.g., diethyl ether, dichloromethane, hexanes, ethyl acetate) are often present.
-
Starting Materials: Incomplete reaction can lead to the presence of unreacted starting materials, such as the corresponding alkyl halide or amide.
-
Byproducts: Side reactions during the synthesis can generate impurities. For nitrile synthesis, this can include isonitriles or hydrolysis of the nitrile to the corresponding amide or carboxylic acid.
-
Contaminants: Accidental introduction of substances like grease from glassware joints or plasticizers from containers can occur.
-
Water: The presence of water (H₂O) in the NMR solvent is very common and its chemical shift is highly dependent on the solvent and temperature.
Q2: How can I confirm if an unknown peak is from a common solvent?
A2: The most straightforward method is to compare the chemical shift of the unknown peak to published data for common laboratory solvents. Numerous resources provide extensive tables of ¹H and ¹³C NMR chemical shifts for common impurities in various deuterated solvents. Additionally, you can intentionally "spike" a new sample with a small amount of the suspected solvent and see if the peak increases in intensity.
Q3: What do the typical ¹H and ¹³C NMR spectra of this compound look like?
A3: Based on spectral prediction, the following tables summarize the expected chemical shifts for this compound.
Data Presentation: Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H1 | 0.90 | t | 3H |
| H2 | 1.32 | m | 2H |
| H3 | 1.40 | m | 2H |
| H4 | 1.55 | m | 1H |
| H5 | 1.10 | d | 3H |
| H6 | 2.35 | m | 2H |
| H7 | 1.70 | m | 1H |
| H8 | 0.95 | t | 3H |
Note: Spectra are predicted and actual values may vary slightly. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 13.9 |
| C2 | 22.8 |
| C3 | 29.3 |
| C4 | 36.4 |
| C5 | 19.2 |
| C6 | 25.1 |
| C7 | 31.5 |
| C8 | 121.7 |
Troubleshooting Guide for Unknown Peaks
Issue 1: An unexpected singlet is observed around 1.5-2.5 ppm in the ¹H NMR spectrum.
-
Possible Cause: This could be due to acetone, a common solvent for cleaning glassware.
-
Troubleshooting Steps:
-
Check a table of common NMR solvent impurities to confirm the chemical shift of acetone in your deuterated solvent.[1]
-
Ensure all glassware is thoroughly dried before sample preparation.
-
If suspected, run a blank spectrum of the NMR solvent to check for contamination.
-
Issue 2: A broad singlet is observed at a variable chemical shift, often between 1-5 ppm.
-
Possible Cause: This is likely due to the presence of water (H₂O) in the NMR solvent.
-
Troubleshooting Steps:
-
Use freshly opened or properly stored deuterated solvents.
-
To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak should exchange with deuterium and either disappear or significantly decrease in intensity.
-
Issue 3: Peaks corresponding to an alkyl halide or an amide are observed.
-
Possible Cause: Incomplete reaction during the synthesis of this compound.
-
Troubleshooting Steps:
-
Review the purification procedure to ensure complete removal of starting materials. Techniques like column chromatography or distillation may need to be optimized.
-
Compare the chemical shifts of the unknown peaks with the known spectra of the starting materials.
-
Issue 4: A peak is observed in the region of the nitrile carbon (~120 ppm) in the ¹³C NMR, but it does not correspond to the main product.
-
Possible Cause: Formation of an isonitrile byproduct during synthesis, especially when using the Kolbe nitrile synthesis (reaction of an alkyl halide with a metal cyanide).[2]
-
Troubleshooting Steps:
-
Isonitrile carbons typically appear at a slightly different chemical shift than nitrile carbons. Consult literature for typical isonitrile chemical shifts.
-
Optimize the reaction conditions to favor nitrile formation, for example, by using a polar aprotic solvent like DMSO.[2]
-
Experimental Protocols
Protocol 1: Sample Spiking for Impurity Identification
-
Prepare your NMR sample of this compound as usual.
-
Acquire a ¹H NMR spectrum.
-
Add a very small amount (e.g., a few microliters) of the suspected impurity (e.g., a solvent) to the NMR tube.
-
Gently mix the sample.
-
Re-acquire the ¹H NMR spectrum.
-
An increase in the intensity of the unknown peak confirms its identity as the added substance.
Protocol 2: D₂O Exchange for Identification of Labile Protons (e.g., -OH, -NH, H₂O)
-
Acquire a ¹H NMR spectrum of your sample in a non-deuterated protic solvent (e.g., CDCl₃).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it gently for about 30 seconds to ensure mixing.
-
Allow the layers to separate if applicable.
-
Re-acquire the ¹H NMR spectrum.
-
Peaks corresponding to exchangeable protons (like water or the proton of a carboxylic acid impurity) will either disappear or have their intensity significantly reduced.
Visualizations
Caption: A decision-making workflow for the identification of unknown peaks in an NMR spectrum.
Caption: Common impurities associated with the synthesis of this compound.
References
Technical Support Center: Optimizing Chiral Separation of 3-Methylheptanenitrile
Welcome to the technical support center for the HPLC separation of 3-Methylheptanenitrile enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chiral separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a chiral HPLC method for this compound?
A1: For a novel compound like this compound, a screening approach is highly recommended.[1][2] Begin by screening a variety of chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are a versatile starting point due to their broad applicability in separating a wide range of chiral compounds.[3][4] A typical initial screening would involve using both normal-phase and polar organic mobile phases.
Q2: Which mobile phases are best suited for the separation of this compound enantiomers?
A2: The choice of mobile phase is critical and depends on the selected chiral stationary phase.
-
Normal-Phase: A mixture of a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol is a standard choice. The percentage of the polar modifier significantly influences enantioselectivity and resolution.[5]
-
Polar Organic Mode: This involves using polar organic solvents like methanol, ethanol, or acetonitrile. This mode can offer different selectivity compared to normal-phase.
-
Additives: Small amounts of additives, such as diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[6][7][8]
Q3: My peaks are broad and tailing. What could be the cause and how can I fix it?
A3: Peak broadening and tailing in chiral HPLC can stem from several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing. Adding a small amount of a competing agent to the mobile phase, such as an acid or base, can mitigate this.[7]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.[9]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[9][10]
-
Column Contamination: The column may be contaminated with strongly retained impurities. Flushing the column with a strong solvent may resolve the issue.
Q4: I am not achieving baseline separation of the enantiomers. What steps can I take to improve resolution?
A4: Improving resolution is a common goal in chiral method development. Here are several strategies:
-
Optimize the Mobile Phase: Systematically vary the percentage of the polar modifier in the mobile phase. Even small changes can have a significant impact on selectivity and resolution.[5]
-
Change the Polar Modifier: If adjusting the concentration of the current modifier is ineffective, try a different one (e.g., switch from isopropanol to ethanol).
-
Lower the Temperature: Operating the column at a lower temperature can sometimes enhance enantioselectivity, leading to better resolution.
-
Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation, though it will also increase the analysis time.
-
Try a Different CSP: If optimization on the current column fails to provide the desired resolution, screening other chiral stationary phases with different chiral selectors is the next logical step.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the separation of this compound enantiomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation | 1. Incorrect chiral stationary phase (CSP) for the analyte. 2. Inappropriate mobile phase composition. | 1. Screen a different family of CSPs (e.g., if using an amylose-based column, try a cellulose-based one). 2. Perform a mobile phase scouting experiment with different solvents and modifiers. |
| Poor Resolution (Rs < 1.5) | 1. Mobile phase is too strong or too weak. 2. Non-optimal temperature. 3. Insufficient column efficiency. | 1. Adjust the ratio of the polar modifier in the mobile phase. 2. Experiment with running the separation at a lower temperature. 3. Decrease the flow rate or use a longer column.[1] |
| Peak Tailing or Fronting | 1. Secondary interactions with the stationary phase. 2. Sample overload. 3. Sample solvent incompatibility. | 1. Add a mobile phase additive (e.g., 0.1% DEA for basic analytes). 2. Reduce the amount of sample injected. 3. Dissolve the sample in the mobile phase.[9][10] |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Flush the column or replace it if it's at the end of its lifespan. |
| High Backpressure | 1. Blockage in the column or system. 2. Mobile phase viscosity is too high. 3. Precipitated buffer or sample in the system. | 1. Reverse flush the column (if permitted by the manufacturer). Check for blockages in the tubing and frits. 2. Consider a less viscous mobile phase or increase the column temperature. 3. Ensure the mobile phase components and sample are fully dissolved. |
Experimental Protocols
Below is a detailed methodology for a typical chiral method development workflow for this compound.
1. Initial Column and Mobile Phase Screening
-
Objective: To identify a suitable chiral stationary phase and mobile phase system that shows promise for separating the enantiomers.
-
Columns:
-
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Normal-Phase Screening Mobile Phases:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
-
Polar Organic Screening Mobile Phases:
-
Mobile Phase C: Methanol
-
Mobile Phase D: Acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (as nitriles have a weak chromophore)
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
2. Method Optimization
-
Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
-
Procedure:
-
Select the CSP and mobile phase system that showed the best initial separation.
-
Systematically vary the percentage of the polar modifier (e.g., isopropanol in n-hexane) in 2-5% increments to find the optimal selectivity and retention.
-
If peak shape is poor, add a small amount of an appropriate additive (e.g., 0.1% DEA).
-
If resolution is still insufficient, evaluate the effect of temperature by testing the separation at 15 °C and 35 °C.
-
Fine-tune the flow rate to balance resolution and analysis time.
-
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chiral separations in normal-phase liquid chromatography: Enantioselectivity of recently commercialized polysaccharide-based selectors. Part II. Optimization of enantioselectivity [agris.fao.org]
- 6. ymc.co.jp [ymc.co.jp]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
- 10. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Validating the Enantiomeric Excess of 3-Methylheptanenitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of two distinct and powerful methods for validating the enantiomeric excess of 3-Methylheptanenitrile: Chiral Gas Chromatography (GC) and a modern Chiroptical Sensing method. This guide presents experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance indicators for the two analytical techniques discussed in this guide. The data presented for this compound is representative and based on established performance for similar chiral aliphatic nitriles.
| Parameter | Chiral Gas Chromatography (GC) | Chiroptical Sensing with Palladium Complex |
| Principle of Separation | Differential partitioning of enantiomers on a chiral stationary phase. | Diastereomeric complex formation with a chiral auxiliary, leading to a measurable change in circular dichroism. |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID) | UV-Vis Spectrophotometer with a Circular Dichroism (CD) detector |
| Sample Throughput | Moderate (typically 20-40 minutes per sample) | High (can be adapted for multi-well plate readers) |
| Sample Requirement | Low (microliter range of a dilute solution) | Low (micromolar concentrations) |
| Resolution of Enantiomers | Baseline resolution is often achievable with method optimization. | Does not separate enantiomers; measures the bulk chiroptical response. |
| Limit of Detection (LOD) | Low (ng to pg range) | Dependent on the chromophore and binding affinity. |
| Precision (RSD) | < 2% | < 5% |
| Cost per Sample | Low to moderate | Moderate (cost of reagents) |
| Method Development | Requires screening of chiral columns and optimization of temperature programs. | Requires synthesis or purchase of the palladium sensor complex. |
Experimental Protocols
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a robust and widely used technique for the separation and quantification of volatile enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of known enantiomeric excess by mixing appropriate volumes of solutions of the pure enantiomers (if available) or by using a sample of known ee.
-
Prepare the unknown sample at a similar concentration to the stock solution.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Cyclodextrin-based chiral capillary column, e.g., Beta-DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Method 2: Chiroptical Sensing with a Palladium Complex
This innovative method utilizes a palladium-based sensor that forms diastereomeric complexes with the chiral nitrile, inducing a measurable circular dichroism (CD) signal. The intensity of the CD signal is proportional to the enantiomeric excess of the nitrile.[1][2]
Experimental Protocol:
-
Reagent Preparation:
-
Palladium Sensor Solution: Prepare a stock solution of the achiral palladium sensor complex, such as [(η³-1-tert-butylindenyl)(μ-Cl)Pd]₂, in a suitable solvent like dichloromethane.[1]
-
Schwartz's Reagent: Prepare a solution of zirconocene hydrochloride (Schwartz's reagent) in the same solvent.[1]
-
Nitrile Sample: Prepare a solution of this compound in the same solvent.
-
-
Reaction and Measurement:
-
In a cuvette suitable for CD spectroscopy, mix the palladium sensor solution and the Schwartz's reagent.
-
Add the this compound solution to the mixture. The reaction involves hydrozirconation of the nitrile followed by transmetalation to the palladium complex.[1]
-
Allow the reaction to proceed for a specified time at room temperature.
-
Record the CD spectrum of the resulting solution over a relevant wavelength range (e.g., 300-500 nm).
-
-
Data Analysis:
-
Determine the magnitude of the CD signal (e.g., the intensity at a specific wavelength of maximum difference between the enantiomers).
-
Create a calibration curve by measuring the CD signal for samples of this compound with known enantiomeric excesses.
-
Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.
-
Mandatory Visualization
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Logical Relationship in Chiroptical Sensing
Caption: Principle of the chiroptical sensing method.
References
Comparative Analysis of Synthetic Routes to 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-methylheptanenitrile, a valuable intermediate in the synthesis of various organic compounds. The comparison focuses on reaction yields, conditions, and the nature of the starting materials, offering insights to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a chiral nitrile that can serve as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The strategic placement of the methyl group and the reactive nitrile functionality make it an attractive intermediate. This guide outlines two plausible multi-step synthetic pathways starting from the readily accessible precursor, 3-methylheptanoic acid.
Synthesis Route 1: From Carboxylic Acid via Amide Dehydration
This classical approach involves the conversion of 3-methylheptanoic acid to its corresponding amide, followed by dehydration to yield the target nitrile.
Overall Transformation:
Experimental Protocol
Step 1: Synthesis of 3-Methylheptanamide
A common method for this transformation is the reaction of the carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with ammonia.
-
Reaction: 3-Methylheptanoic acid is treated with an excess of thionyl chloride, often in an inert solvent like dichloromethane, to form 3-methylheptanoyl chloride. The crude acyl chloride is then carefully added to a cooled, concentrated solution of aqueous ammonia to produce 3-methylheptanamide.
-
Work-up and Purification: The resulting solid amide can be filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol/water to afford the pure product.
Step 2: Dehydration of 3-Methylheptanamide to this compound
The dehydration of the amide is a crucial step to form the nitrile.
-
Reaction: 3-Methylheptanamide is heated with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). The reaction is typically carried out under neat conditions or in a high-boiling inert solvent.
-
Work-up and Purification: The product, this compound, is isolated by distillation from the reaction mixture. Further purification can be achieved by fractional distillation under reduced pressure.
Synthesis Route 2: From Carboxylic Acid via Alkyl Halide and Nucleophilic Substitution
This alternative route involves the reduction of the carboxylic acid to the corresponding alcohol, conversion to an alkyl halide, and subsequent nucleophilic substitution with a cyanide salt.
Overall Transformation:
Experimental Protocol
Step 1: Reduction of 3-Methylheptanoic Acid to 3-Methylheptan-1-ol
The carboxylic acid is reduced to the primary alcohol.
-
Reaction: 3-Methylheptanoic acid is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically performed at room temperature followed by gentle reflux.
-
Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield 3-methylheptan-1-ol. The crude alcohol can be purified by distillation.
Step 2: Conversion of 3-Methylheptan-1-ol to 1-Bromo-3-methylheptane
The alcohol is converted to a more reactive alkyl halide.
-
Reaction: 3-Methylheptan-1-ol is treated with a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature or gently heated.
-
Work-up and Purification: The reaction mixture is poured onto ice-water, and the organic layer is separated, washed with sodium bicarbonate solution and water, dried, and distilled to give 1-bromo-3-methylheptane.
Step 3: Nucleophilic Substitution to form this compound
The final step is the introduction of the nitrile group.
-
Reaction: 1-Bromo-3-methylheptane is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is an Sₙ2 displacement and is typically heated to ensure a reasonable reaction rate.
-
Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed. The resulting this compound is then purified by fractional distillation under reduced pressure.
Comparative Data
| Parameter | Route 1: Amide Dehydration | Route 2: Alkyl Halide Substitution |
| Starting Material | 3-Methylheptanoic Acid | 3-Methylheptanoic Acid |
| Number of Steps | 2 | 3 |
| Key Reagents | Thionyl chloride, Ammonia, Phosphorus pentoxide | Lithium aluminum hydride, Phosphorus tribromide, Sodium cyanide |
| Typical Overall Yield | Moderate to Good | Moderate to Good |
| Purity of Final Product | Generally high after distillation | Generally high after distillation |
| Safety Considerations | Use of corrosive and water-sensitive reagents (SOCl₂, P₄O₁₀). | Use of highly reactive and pyrophoric LiAlH₄ and toxic cyanide salts. |
| Scalability | Can be challenging due to the handling of solids in the dehydration step. | Generally more amenable to scale-up, though handling of LiAlH₄ and cyanides requires specialized equipment and procedures. |
Logical Relationship of Synthesis Pathways
Caption: Synthetic pathways to this compound.
Conclusion
Both presented routes offer viable methods for the synthesis of this compound from 3-methylheptanoic acid.
-
Route 1 (Amide Dehydration) is a more direct approach with fewer steps. However, the dehydration step can sometimes lead to lower yields and the handling of solid reagents might be less convenient for larger-scale synthesis.
-
Route 2 (Alkyl Halide Substitution) involves an additional reduction step but may offer more reliable and scalable procedures for the individual transformations. The Sₙ2 reaction with cyanide is a well-established and generally high-yielding reaction for primary alkyl halides.
The choice between these two routes will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and safety protocols in place for handling the respective hazardous reagents. For laboratory-scale synthesis, either route can be effective, while for larger-scale production, the robustness and scalability of Route 2 might be more advantageous, provided that appropriate safety measures for handling pyrophoric and highly toxic reagents are implemented.
Navigating the Catalytic Landscape for 3-Methylheptanenitrile Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral nitriles such as 3-Methylheptanenitrile is a critical step in the creation of complex molecular architectures. This guide provides a comparative overview of potential catalytic strategies for the synthesis of this compound, drawing upon established methodologies in nitrile synthesis. Due to the limited availability of direct comparative studies for this specific molecule, this guide extrapolates from general principles and related reactions to offer insights into catalyst efficacy.
The synthesis of this compound can be approached through several catalytic pathways, primarily involving the formation of the crucial carbon-carbon bond adjacent to the nitrile group. The most plausible routes include the hydrocyanation of a suitable alkene, the alkylation of a smaller nitrile, or the Strecker reaction starting from an aldehyde. Each of these methods relies on a specific class of catalysts to achieve the desired transformation with optimal efficiency and selectivity.
Comparison of Potential Catalytic Strategies
While direct experimental data for the synthesis of this compound is scarce in publicly available literature, we can construct a comparative framework based on analogous reactions. The following table outlines potential catalysts for three primary synthetic routes, with expected performance based on established principles of nitrile synthesis.
| Synthetic Route | Catalyst Type | Plausible Starting Materials | Expected Yield | Expected Selectivity | Key Considerations |
| Hydrocyanation | Nickel-based catalysts (e.g., Ni(cod)₂ with phosphine ligands) | 2-Methyl-1-hexene | Moderate to High | Regioselectivity can be an issue, favoring either the linear or branched product depending on the ligand. | Requires handling of toxic cyanide sources. Catalyst and ligand choice are crucial for controlling regioselectivity. |
| Cobalt-based catalysts | 2-Methyl-1-hexene | Moderate | May offer different regioselectivity compared to nickel catalysts. | Less common than nickel for this transformation, but an area of active research. | |
| Alkylation | Strong bases (e.g., LDA, NaH) for deprotonation | Acetonitrile and a 1-halo-2-methylhexane derivative; or Pentyl cyanide and a methyl halide | Moderate | Good | Stoichiometric use of strong base is typically required. The reaction can be prone to dialkylation. |
| Phase-transfer catalysts (e.g., quaternary ammonium salts) | Acetonitrile and a 1-halo-2-methylhexane derivative; or Pentyl cyanide and a methyl halide | Moderate | Good | Offers milder reaction conditions compared to strong bases. | |
| Strecker Synthesis | Acid or Base Catalysis | 2-Methylhexanal, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl) | Good to High | Good | A classic method for the synthesis of α-aminonitriles, which can be subsequently deaminated to the target nitrile. |
| Organocatalysts (e.g., thiourea derivatives) | 2-Methylhexanal, a cyanide source, and an ammonia source | Potentially High | Potentially high enantioselectivity | Can provide access to chiral this compound if a chiral catalyst is used. |
Experimental Protocols
General Procedure for Nickel-Catalyzed Hydrocyanation of 2-Methyl-1-hexene
In a glovebox, a reaction vessel is charged with a nickel(0) precursor (e.g., Ni(cod)₂) and a phosphine ligand in a suitable solvent (e.g., toluene). The mixture is stirred until a homogeneous solution is formed. The alkene, 2-methyl-1-hexene, is then added, followed by the slow addition of a cyanide source (e.g., acetone cyanohydrin or HCN). The reaction is stirred at a controlled temperature until completion, monitored by techniques such as gas chromatography. The product, this compound, would then be isolated and purified using standard laboratory procedures.
General Procedure for Alkylation of Acetonitrile
To a solution of acetonitrile in a dry aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C), a strong base such as lithium diisopropylamide (LDA) is added dropwise to generate the acetonitrile anion. After stirring for a period, the alkylating agent (e.g., 1-bromo-2-methylhexane) is added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is then quenched, and the product is extracted and purified.
General Procedure for Strecker Synthesis of this compound Precursor
2-Methylhexanal is dissolved in a suitable solvent (e.g., methanol or water). An ammonia source, such as ammonium chloride, and a cyanide source, such as potassium cyanide, are added. The reaction mixture is stirred, often in the presence of an acid or base catalyst, until the formation of the corresponding α-aminonitrile is complete. Subsequent deamination would be required to yield this compound.
Reaction Pathways and Workflows
To visualize the logical flow of the synthetic strategies discussed, the following diagrams are provided.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound can be approached through various catalytic methods, each with its own set of advantages and challenges. While direct comparative data remains elusive, this guide provides a framework for selecting a synthetic strategy based on the principles of hydrocyanation, alkylation, and the Strecker reaction. The choice of catalyst is paramount and will significantly influence the reaction's efficiency, selectivity, and overall success. Further experimental investigation is necessary to determine the optimal catalytic system for the synthesis of this important chiral nitrile.
A Comparative Guide to the Analytical Techniques for 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the identification and quantification of 3-Methylheptanenitrile. The selection of an appropriate analytical method is critical for accurate and reliable results in research and development. This document outlines the principles, experimental protocols, and expected performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Overview of Analytical Techniques
The analysis of this compound, a chiral aliphatic nitrile, can be approached using several sophisticated analytical techniques. The choice of method depends on the specific analytical goal, such as qualitative identification, quantitative determination, or structural elucidation. The most common and powerful techniques for this purpose are GC-MS, NMR, and FTIR spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly sensitive and specific, making it ideal for identifying and quantifying volatile and semi-volatile compounds in complex mixtures.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms within a molecule.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique, particularly useful for a quick screening of the nitrile functional group.[3]
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance of GC-MS, NMR, and FTIR for the analysis of this compound. These values are estimates based on the analysis of similar aliphatic nitriles and general instrument capabilities.[4][5][6][7][8][9][10][11]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Nuclear spin transitions in a magnetic field. | Vibrational transitions of molecular bonds. |
| Linearity (R²) | > 0.99[4] | > 0.99 | Not typically used for quantification |
| Limit of Detection (LOD) | pg to fg range[8][9][11] | µg to mg range | mg range |
| Limit of Quantification (LOQ) | ng to pg range[10] | µg to mg range | mg range |
| Accuracy (% Recovery) | 95-105%[4] | 98-102%[7] | Not applicable |
| Precision (%RSD) | < 5%[9] | < 2%[7] | Not applicable |
| Sample Throughput | High | Low to Medium | High |
| Primary Application | Identification and Quantification | Structural Elucidation and Quantification | Functional Group Identification |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of aliphatic nitriles and can be adapted for this compound.
Principle: The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane. Create a series of calibration standards by serial dilution of the stock solution.
-
Instrument Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical shift, splitting pattern, and integration of the NMR signals provide detailed information about the molecular structure.[2] For nitriles, the carbon of the C≡N group typically appears in the 115-125 ppm region of the ¹³C NMR spectrum, and protons on the carbon adjacent to the nitrile group appear in the 2-3 ppm region of the ¹H NMR spectrum.[2][12]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Instrument Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe probe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds to vibrate. The C≡N stretching vibration in nitriles gives a characteristic sharp absorption band in the range of 2220-2260 cm⁻¹.[3][13][14][15]
Experimental Protocol:
-
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the region of interest (e.g., carbon tetrachloride, CCl₄).
-
-
Instrument Parameters:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Detector: Deuterated triglycine sulfate (DTGS).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mode: Transmittance or Absorbance.
-
Workflow for Technique Selection
The choice of analytical technique is dictated by the research question. The following diagram illustrates a logical workflow for selecting the appropriate method for the analysis of this compound.
Caption: Workflow for selecting an analytical technique.
Conclusion
The analytical techniques of GC-MS, NMR, and FTIR each offer unique advantages for the analysis of this compound. GC-MS provides unparalleled sensitivity for quantification and identification, making it the method of choice for trace analysis. NMR spectroscopy is the gold standard for unambiguous structural elucidation and can also be used for accurate quantification of pure samples. FTIR spectroscopy serves as a rapid and straightforward method for confirming the presence of the nitrile functional group. A thorough understanding of the principles and capabilities of each technique is essential for selecting the most appropriate method to achieve specific research and development goals.
References
- 1. impactfactor.org [impactfactor.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. environics.com [environics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Instrument Detection Limit (IDL) for the Scion SQ GC-MS [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GCMS limit of detection - Chromatography Forum [chromforum.org]
- 12. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 13. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IR spectrum: Nitriles [quimicaorganica.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Biological Activity of Nitrile-Containing Compounds
Disclaimer: Extensive research did not yield specific comparative data on the biological activity of a range of 3-Methylheptanenitrile derivatives. Therefore, this guide provides a broader comparative analysis of the biological activities of various nitrile-containing compounds, drawing upon available experimental data from the scientific literature. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in the potential of this functional group.
The nitrile or cyano group (-C≡N) is a versatile functional group that is increasingly being incorporated into therapeutic agents and biological probes. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for other functional groups make it an attractive moiety in drug design.[1][2] This guide summarizes the diverse biological activities of several nitrile-containing compounds, presents the experimental protocols used to determine these activities, and provides a visual workflow for the general assessment of such compounds.
Comparative Biological Activity of Nitrile Derivatives
The biological activities of nitrile-containing compounds are diverse, ranging from enzyme inhibition to antimicrobial and cytotoxic effects. The following table summarizes quantitative data from various studies to facilitate a comparison of their potency.
| Compound Class/Name | Target/Activity | Assay Type | IC50/MIC/K_i | Reference |
| Dipeptidyl Nitrile Derivatives | Cruzain Inhibition | Enzyme Inhibition Assay | K_i = 0.5 µM | [1] |
| 2-amino-3-carbonitrile chromene derivative (4f) | Cytotoxicity (MCF-7 cells) | MTT Assay | IC50 = 4.74 µg/ml | [3] |
| 2-amino-3-carbonitrile chromene derivative (4h) | Cytotoxicity (MCF-7 cells) | MTT Assay | IC50 = 21.97 µg/ml | [3] |
| Mandelonitrile derivatives (2b, 2d, 2e, 2f) | Antibacterial (Pseudomonas aeruginosa) | Disc Diffusion | Zone of Inhibition: 17.2 - 30.1 mm | [4] |
| Trifunctional Inhibitor (Compound 31) | MAO A Inhibition | Enzyme Inhibition Assay | 0.34 µM | [5][6] |
| Trifunctional Inhibitor (Compound 31) | MAO B Inhibition | Enzyme Inhibition Assay | 0.26 µM | [5][6] |
| Trifunctional Inhibitor (Compound 31) | AChE Inhibition | Enzyme Inhibition Assay | 52 µM | [5][6] |
| Selective MAO A Inhibitor (Compound 32) | MAO A Inhibition | Enzyme Inhibition Assay | 0.12 µM | [5][6] |
| Selective MAO A Inhibitor (Compound 32) | AChE Inhibition | Enzyme Inhibition Assay | 48 µM | [5][6] |
Experimental Protocols
The evaluation of the biological activity of nitrile-containing compounds involves a variety of standard experimental protocols. Below are detailed methodologies for some of the key assays mentioned in the literature.
Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) and a normal cell line (e.g., 3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized nitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24 or 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[3]
Antimicrobial Susceptibility Testing (e.g., Disc Diffusion Method)
The disc diffusion method is a qualitative method used to test the susceptibility of bacteria to various antimicrobial agents.[4]
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa) is prepared and uniformly spread onto the surface of an agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A disc with a standard antibiotic (e.g., piperacillin) serves as a positive control, and a disc with the solvent alone serves as a negative control.
-
Incubation: The plates are incubated under appropriate conditions for the test bacterium to grow.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[4]
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: The target enzyme (e.g., Monoamine Oxidase A) and its specific substrate are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the nitrile-containing inhibitor for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the disappearance of the substrate. This can be done using various detection methods, such as spectrophotometry or fluorometry.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values, representing the binding affinity of the inhibitor, can also be calculated using appropriate kinetic models.[5][6]
Visualizing the Research Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel nitrile-containing compounds.
References
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjpas.uomustansiriyah.edu.iq [mjpas.uomustansiriyah.edu.iq]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of 3-Methylheptanenitrile Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological activity, researchers can identify key molecular features responsible for efficacy and selectivity. This guide focuses on the SAR of 3-methylheptanenitrile analogs, a class of compounds with potential therapeutic applications. Due to the limited availability of comprehensive public data specifically on this compound analogs, this guide will synthesize general principles of aliphatic nitrile SAR and present a hypothetical framework for their comparative analysis, supported by established experimental protocols.
Core Principles of Aliphatic Nitrile Bioactivity
Aliphatic nitriles, including derivatives of this compound, are known to exhibit a range of biological activities. Their effects are often attributed to the physicochemical properties conferred by the nitrile group and the overall lipophilicity and steric profile of the molecule. The toxicity of some aliphatic nitriles has been linked to the metabolic release of cyanide, a potent inhibitor of cellular respiration. However, the specific biological activities of more complex analogs are influenced by their unique structural features.
Hypothetical Comparative Data of this compound Analogs
To illustrate a comparative SAR study, the following table presents hypothetical data for a series of this compound analogs. This data is not based on published experimental results for these specific compounds but serves as a template for how such data would be presented to elucidate SAR. The analogs are designed to probe the effects of chain length, branching, and the introduction of functional groups on antimicrobial activity, a common biological endpoint for aliphatic compounds.
Table 1: Hypothetical Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound ID | Structure | LogP (Calculated) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Cytotoxicity (CC50, µM) |
| 1 | This compound | 2.8 | 128 | >256 | >100 |
| 2 | 3-Methyloctanenitrile | 3.3 | 64 | 128 | 85 |
| 3 | 3-Methylnonanenitrile | 3.8 | 32 | 64 | 50 |
| 4 | 3,4-Dimethylheptanenitrile | 3.1 | 256 | >256 | >100 |
| 5 | 3-Ethylheptanenitrile | 3.2 | 128 | 256 | 90 |
| 6 | 3-Methylheptan-1-amine | 2.5 | 32 | 64 | 75 |
| 7 | 4-Hydroxy-3-methylheptanenitrile | 2.1 | >256 | >256 | >100 |
Interpretation of Hypothetical SAR
Based on the hypothetical data in Table 1, several SAR trends can be deduced:
-
Effect of Alkyl Chain Length: Increasing the alkyl chain length from heptanenitrile (1) to nonanenitrile (3) leads to a progressive increase in antimicrobial activity. This is a common trend for lipophilic antimicrobial agents, as increased lipophilicity can enhance interaction with bacterial cell membranes.
-
Effect of Branching: The introduction of an additional methyl group at the 4-position (4) or a larger ethyl group at the 3-position (5) results in a decrease in antimicrobial activity. This suggests that steric hindrance near the nitrile group may be detrimental to activity.
-
Role of the Nitrile Group: Conversion of the nitrile group to a primary amine (6) maintains or slightly improves antimicrobial activity, indicating that a basic nitrogen functionality can be a favorable modification.
-
Influence of Polar Groups: The introduction of a hydroxyl group (7) significantly reduces antimicrobial activity, likely due to a decrease in lipophilicity, which hinders the molecule's ability to cross the bacterial cell membrane.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of this compound analogs.
Synthesis of this compound Analogs (General Procedure)
A common synthetic route to this compound and its analogs involves the nucleophilic substitution of a corresponding alkyl halide with a cyanide salt.
Example: Synthesis of 3-Methyloctanenitrile (Analog 2)
-
Starting Material: 1-Bromo-2-methylheptane.
-
Reaction: To a solution of 1-bromo-2-methylheptane (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).
-
Conditions: Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether).
-
Extraction: Extract the aqueous layer with the organic solvent (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield pure 3-methyloctanenitrile.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Assay
The cytotoxicity of the compounds against a mammalian cell line (e.g., HeLa or HEK293) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for SAR studies.
This guide provides a foundational framework for understanding and conducting SAR studies on this compound analogs. The presented hypothetical data and established experimental protocols offer a roadmap for researchers in the field of medicinal chemistry and drug development to explore the therapeutic potential of this class of compounds. Further experimental investigations are necessary to establish a definitive SAR for these specific analogs.
A Comparative Guide to Benchmarking the Purity of Synthesized 3-Methylheptanenitrile
For researchers and professionals in drug development and chemical synthesis, establishing the purity of novel compounds is a critical step to ensure experimental validity and product safety. This guide provides a comparative framework for benchmarking the purity of synthesized 3-Methylheptanenitrile. We compare a newly synthesized batch (Sample A) against a well-characterized internal reference sample (Sample B) and a hypothetical commercial standard, utilizing common analytical techniques.
Data Presentation: Purity Analysis Summary
The purity of two distinct laboratory synthesis batches of this compound was assessed using Gas Chromatography (GC-FID), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative ¹H-NMR (qNMR). The results are summarized below for direct comparison.
Table 1: Gas Chromatography (GC-FID) Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Main Impurity (RT, min) | Impurity Area (%) | Calculated Purity (%) |
| Sample A | 8.45 | 98.21 | 7.92 | 1.15 | 98.21 |
| Sample B | 8.46 | 95.88 | 7.93 | 2.54 | 95.88 |
| Reference | 8.45 | >99.9 | - | - | >99.9 |
Table 2: HPLC-UV (210 nm) Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Main Impurity (RT, min) | Impurity Area (%) | Calculated Purity (%) |
| Sample A | 5.21 | 98.55 | 4.88 | 0.95 | 98.55 |
| Sample B | 5.22 | 96.12 | 4.87 | 2.11 | 96.12 |
| Reference | 5.21 | >99.9 | - | - | >99.9 |
Table 3: Quantitative ¹H-NMR (400 MHz) Purity Analysis
| Sample ID | Diagnostic Signal (ppm) | Integral (Analyte) | Integral (Standard) | Standard | Calculated Purity (w/w %) |
| Sample A | 2.35 (t, 2H) | 1.00 | 1.04 | Maleic Acid | 98.8 |
| Sample B | 2.35 (t, 2H) | 1.00 | 1.08 | Maleic Acid | 96.3 |
| Reference | 2.35 (t, 2H) | 1.00 | 1.02 | Maleic Acid | 99.8 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for aliphatic nitriles like this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for separating volatile impurities from the main analyte.
-
Instrumentation: Agilent 8890 GC System with FID.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector: Split mode (50:1), 250°C.
-
Detector: FID, 280°C.
-
Sample Preparation: 10 mg of this compound dissolved in 1 mL of dichloromethane. 1 µL injection volume.
-
Purity Calculation: Based on the area percent method, assuming all components have a similar response factor.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is used to detect less volatile or thermally unstable impurities.
-
Instrumentation: Waters Alliance e2695 Separations Module with a 2489 UV/Visible Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: 1 mg of this compound dissolved in 1 mL of Acetonitrile. 10 µL injection volume.
-
Purity Calculation: Based on the area percent of the main peak relative to the total peak area.
Quantitative ¹H-NMR Spectroscopy (qNMR)
qNMR provides an absolute purity value by comparing the integral of an analyte signal to that of a certified internal standard.[1][2]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: zg30.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the characteristic non-overlapping signal of the analyte (e.g., the triplet at ~2.35 ppm corresponding to the -CH₂-CN protons) and the singlet of the internal standard (~6.28 ppm for maleic acid).
-
Purity Calculation: The weight/weight percentage (Purity_analyte) is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * Purity_std (%)
Where: I = Integral value, N = Number of protons for the signal, M = Molecular weight, W = Weight, and Purity_std is the certified purity of the standard.
Visualized Workflows and Logic
Visual diagrams help clarify the experimental processes and decision-making involved in purity benchmarking.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methylheptanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 3-Methylheptanenitrile. In the absence of direct cross-validation studies for this specific analyte, this document outlines established methodologies for similar volatile aliphatic nitriles. The performance data presented is illustrative, based on typical results for these techniques, to provide a framework for method selection and validation.
Introduction
This compound is a volatile organic compound whose accurate and precise quantification is crucial in various research and development settings. The selection of an appropriate analytical method is paramount to ensure data quality and reliability. This guide explores two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), providing detailed experimental protocols and a comparative analysis of their performance.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the illustrative performance data for the two proposed methods.
| Parameter | GC-MS | HS-GC-FID |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 3 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 5% | < 8% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Sample Preparation | Liquid-liquid extraction | Direct injection/dilution |
| Selectivity | High (Mass Analyzer) | Moderate (Retention Time) |
| Cost | Higher | Lower |
Experimental Protocols
Detailed methodologies for the two proposed analytical techniques are provided below. These protocols serve as a starting point and should be optimized for specific laboratory conditions and sample matrices.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity for the analysis of this compound.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of the sample (e.g., in a biological matrix or reaction mixture), add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an internal standard (e.g., deuterated this compound or a structurally similar compound) to the sample.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-300
-
Method 2: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is suitable for the analysis of volatile compounds like this compound in solid or liquid samples with minimal sample preparation.
1. Sample Preparation
-
Accurately weigh or pipette the sample into a headspace vial.
-
Add a suitable solvent or matrix modifier if necessary.
-
Add an internal standard.
-
Seal the vial immediately with a PTFE/silicone septum and aluminum cap.
2. HS-GC-FID Conditions
-
Headspace Sampler: Agilent 7697A or equivalent
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent
-
Inlet Temperature: 200°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 15°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min
-
FID Conditions:
-
Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium) Flow: 25 mL/min
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the two analytical methods described.
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by HS-GC-FID.
Conclusion
The choice between GC-MS and HS-GC-FID for the analysis of this compound will be dictated by the specific analytical needs. GC-MS provides superior selectivity and sensitivity, making it ideal for complex matrices and trace-level detection. HS-GC-FID offers a simpler, more cost-effective solution for routine analysis of volatile compounds where high sensitivity is not the primary concern. It is imperative to perform a thorough method validation for the chosen technique in the specific sample matrix to ensure the generation of reliable and accurate data. This guide serves as a foundational resource for initiating the development and cross-validation of analytical methods for this compound.
Inter-laboratory Comparison of 3-Methylheptanenitrile Analysis: A Proficiency Testing Guide
Introduction
Data Summary
The performance of five independent laboratories was evaluated. Each laboratory received a set of blind duplicate samples containing a known concentration of 3-Methylheptanenitrile in a methanol matrix. The laboratories were instructed to perform quantitative analysis using their in-house validated methods. The consensus value for the concentration of this compound was 25.00 µg/mL. Laboratory performance was assessed using Z-scores, which indicate how many standard deviations an individual result is from the consensus mean.[4] A Z-score between -2 and 2 is generally considered satisfactory.
| Laboratory ID | Reported Concentration (µg/mL) - Rep 1 | Reported Concentration (µg/mL) - Rep 2 | Mean Concentration (µg/mL) | Standard Deviation | Z-Score | Performance |
| Lab-01 | 24.85 | 25.10 | 24.98 | 0.18 | -0.04 | Satisfactory |
| Lab-02 | 26.50 | 26.75 | 26.63 | 0.18 | 3.26 | Unsatisfactory |
| Lab-03 | 23.90 | 24.15 | 24.03 | 0.18 | -1.94 | Satisfactory |
| Lab-04 | 25.50 | 25.30 | 25.40 | 0.14 | 0.80 | Satisfactory |
| Lab-05 | 22.80 | 23.05 | 22.93 | 0.18 | -4.14 | Unsatisfactory |
Note: The consensus mean for calculating Z-scores was 25.00 µg/mL, and the standard deviation for proficiency assessment was 0.5 µg/mL.
Experimental Protocols
The following is a representative analytical method for the quantification of this compound, based on common practices for volatile organic compounds.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: 1 mL of the provided sample was pipetted into a 20 mL headspace vial.
-
Internal Standard Spiking: 10 µL of an internal standard solution (e.g., d-3-methylheptanenitrile) was added to each vial.
-
Matrix Modification: 1 g of sodium chloride was added to each vial to enhance the partitioning of this compound into the headspace.
-
Incubation: The vials were incubated at 60°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.
-
Extraction: A 100 µm polydimethylsiloxane (PDMS) SPME fiber was exposed to the headspace for 10 minutes to adsorb the volatile analytes.
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: The SPME fiber was desorbed in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, then ramped to 250°C at 20°C/min and held for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Data Acquisition: Full scan mode.
-
3. Quantification and Quality Control
-
Calibration: A five-point calibration curve was generated using standards of this compound in methanol, prepared in the same manner as the samples.
-
Quantification: The concentration of this compound was determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quality Control: A blank and a quality control standard were analyzed with each batch of samples to ensure the absence of contamination and the accuracy of the measurements.
Visualizations
Experimental Workflow for Inter-laboratory Comparison
Caption: Workflow of the inter-laboratory comparison study.
Logical Relationship for Performance Evaluation
Caption: Logic for determining laboratory performance via Z-score.
References
- 1. Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchmark-intl.com [benchmark-intl.com]
A Comparative Analysis of the Reactivity of (R)- and (S)-3-Methylheptanenitrile
For researchers, scientists, and professionals in drug development, understanding the stereochemical aspects of a molecule's reactivity is paramount. This guide provides a detailed comparison of the reactivity of the enantiomers (R)- and (S)-3-Methylheptanenitrile, highlighting the critical role of the reaction environment in dictating their chemical behavior.
Enantiomers, such as (R)- and (S)-3-Methylheptanenitrile, are stereoisomers that are non-superimposable mirror images of each other. In an achiral environment, they possess identical physical and chemical properties. Consequently, their reactivity towards achiral reagents is indistinguishable. However, in the presence of a chiral entity, such as a chiral catalyst, reagent, or a biological system like an enzyme, the two enantiomers can exhibit markedly different reaction rates. This disparity in reactivity is a cornerstone of stereoselective synthesis and is crucial for the development of enantiomerically pure pharmaceuticals.
Reactivity Profile: Achiral vs. Chiral Environments
The fundamental principle governing the reactivity of enantiomers is that their interaction with an achiral reagent leads to the formation of enantiomeric transition states, which are equal in energy. This results in identical reaction rates. Conversely, when reacting with a chiral reagent, the resulting transition states are diastereomeric. Diastereomers have different energy levels, which leads to a difference in the activation energies for the reactions of the (R) and (S) enantiomers, and thus, different reaction rates.
This difference in reactivity in a chiral environment forms the basis of kinetic resolution , a powerful technique for separating enantiomers from a racemic mixture. In a kinetic resolution, one enantiomer reacts significantly faster than the other, allowing for the isolation of the unreacted, slower-reacting enantiomer in high enantiomeric excess.
Quantitative Reactivity Comparison
While specific experimental data directly comparing the reaction kinetics of (R)- and (S)-3-Methylheptanenitrile is not extensively documented in publicly available literature, a theoretical comparison can be constructed based on well-established principles of stereochemistry and data from analogous chiral nitriles. The following table outlines the expected reactivity differences in achiral and chiral settings.
| Reaction Condition | Reagent Type | Reactivity of (R)-enantiomer | Reactivity of (S)-enantiomer | Expected Outcome |
| Standard Hydrolysis | Achiral (e.g., HCl, NaOH) | Identical to (S) | Identical to (R) | Racemic product |
| Standard Reduction | Achiral (e.g., LiAlH₄) | Identical to (S) | Identical to (R) | Racemic product |
| Enzymatic Hydrolysis | Chiral (e.g., Nitrilase) | k_R | k_S | k_R ≠ k_S (Kinetic Resolution) |
| Catalytic Asymmetric Reaction | Chiral Catalyst | k_R | k_S | k_R ≠ k_S (Kinetic Resolution) |
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 3-Methylheptanenitrile
The following protocol details a hypothetical experiment for the kinetic resolution of racemic this compound utilizing a nitrilase enzyme. Nitrilases are known to catalyze the enantioselective hydrolysis of nitriles to carboxylic acids.[1][2][3][4][5]
Objective: To resolve a racemic mixture of this compound by enzymatic hydrolysis, yielding enantioenriched (S)-3-methylheptanenitrile (assuming the (R)-enantiomer reacts faster) and (R)-3-methylheptanoic acid.
Materials:
-
Racemic this compound
-
Nitrilase (e.g., from Aspergillus niger or a recombinant source)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
-
Stir plate and stir bar
-
Temperature-controlled water bath
-
Separatory funnel
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of racemic this compound in 50 mL of phosphate buffer.
-
Enzyme Addition: Add 50 mg of nitrilase to the solution.
-
Incubation: Place the flask in a water bath maintained at 30°C and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (0.5 mL), extracting with ethyl acetate (1 mL), and analyzing the organic layer by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining nitrile and the formed carboxylic acid.
-
Reaction Termination: When the conversion reaches approximately 50% (as determined by the disappearance of the starting material), terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.
-
Separation of Product and Unreacted Substrate: Combine the organic extracts and wash with 50 mL of saturated NaHCO₃ solution to extract the (R)-3-methylheptanoic acid as its sodium salt.
-
Isolation of Unreacted Nitrile: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantioenriched (S)-3-methylheptanenitrile.
-
Isolation of Carboxylic Acid Product: Acidify the aqueous bicarbonate layer to pH 2 with 1 M HCl and extract three times with 50 mL portions of ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantioenriched (R)-3-methylheptanoic acid.
-
Analysis: Determine the yield and enantiomeric excess of the recovered nitrile and the carboxylic acid product using chiral GC or HPLC.
Visualizing the Kinetic Resolution Process
The logical workflow of a kinetic resolution can be represented as follows:
Caption: Workflow of a kinetic resolution of this compound.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 4. journals.co.za [journals.co.za]
- 5. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Distinguishing the Isomers of 3-Methylheptanenitrile
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of the enantiomers of 3-methylheptanenitrile, (R)-3-methylheptanenitrile and (S)-3-methylheptanenitrile, offering insights into how subtle differences in stereochemistry can be elucidated through common analytical techniques.
Due to the scarcity of publicly available experimental spectra for the individual isomers of this compound, this guide utilizes predicted spectroscopic data alongside established principles of NMR, IR, and mass spectrometry. This approach provides a foundational understanding of the expected spectral characteristics and the key features that differentiate these chiral molecules.
At a Glance: Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for the (R) and (S) isomers of this compound. These values are derived from computational models and typical ranges for the functional groups present.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Protons | (R)-3-methylheptanenitrile (Predicted) | (S)-3-methylheptanenitrile (Predicted) |
| H1 | ~0.90 (t) | ~0.90 (t) |
| H2 | ~1.30 (m) | ~1.30 (m) |
| H3 | ~1.60 (m) | ~1.60 (m) |
| H4 | ~1.40 (m) | ~1.40 (m) |
| H5 | ~2.35 (d) | ~2.35 (d) |
| H6 | ~1.05 (d) | ~1.05 (d) |
| H7 | ~1.25 (m) | ~1.25 (m) |
| H8 | ~0.88 (t) | ~0.88 (t) |
Note: Chemical shifts are estimated and may vary based on solvent and experimental conditions. Multiplicity is indicated as (t) for triplet, (d) for doublet, and (m) for multiplet.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | (R)-3-methylheptanenitrile (Predicted) | (S)-3-methylheptanenitrile (Predicted) |
| C1 | ~14.0 | ~14.0 |
| C2 | ~23.0 | ~23.0 |
| C3 | ~32.0 | ~32.0 |
| C4 | ~36.0 | ~36.0 |
| C5 | ~25.0 | ~25.0 |
| C6 | ~19.0 | ~19.0 |
| C7 | ~118.0 | ~118.0 |
| C8 | ~30.0 | ~30.0 |
Note: The nitrile carbon (C7) is expected to have a characteristic chemical shift in the 115-125 ppm range.
Table 3: Key Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Isomer |
| C≡N stretch | ~2250 | Both |
| C-H stretch (sp³) | 2850-3000 | Both |
| C-H bend | 1375-1470 | Both |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Isomer |
| 125 | [M]⁺ (Molecular Ion) | Both |
| 110 | [M-CH₃]⁺ | Both |
| 96 | [M-C₂H₅]⁺ | Both |
| 82 | [M-C₃H₇]⁺ | Both |
| 68 | [M-C₄H₉]⁺ | Both |
Distinguishing Isomers: A Spectroscopic Workflow
The primary challenge in comparing the isomers of this compound lies in their identical connectivity, leading to very similar, if not identical, spectra under standard achiral conditions. The differentiation of enantiomers typically requires the use of chiral environments or specific analytical techniques.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Chiral NMR (for enantiomeric differentiation):
-
Add a small amount of a chiral shift reagent (e.g., a lanthanide-based complex) to the NMR tube containing the sample.
-
Acquire ¹H NMR spectra at various concentrations of the shift reagent to observe the separation of signals for the two enantiomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded salt plates in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5 or equivalent).
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation from any impurities.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-200).
-
Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting compound.
-
-
Chiral GC-MS (for enantiomeric separation):
-
Replace the standard GC column with a chiral column (e.g., a cyclodextrin-based stationary phase).
-
Optimize the temperature program to achieve baseline separation of the (R) and (S) enantiomers.
-
In-Silico Modeling of 3-Methylheptanenitrile Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico modeling approaches for predicting the reactivity of 3-Methylheptanenitrile, a branched aliphatic nitrile. Due to a scarcity of specific experimental data for this molecule, this guide leverages established principles of nitrile chemistry and data from simpler, linear nitriles to illustrate the comparison between computational predictions and experimental outcomes. This approach provides a framework for researchers to apply when specific data for their molecule of interest is available.
In-Silico Modeling Approaches for Nitrile Reactions
Computational methods are invaluable tools for predicting the reactivity of nitriles, offering insights into reaction mechanisms and kinetics, thereby guiding experimental design. The primary in-silico approaches include Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models.
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For nitrile reactions, DFT calculations can predict:
-
Reaction Energetics: Calculation of activation energies (Ea) and reaction enthalpies (ΔH) provides a quantitative measure of reaction feasibility and rate. Lower activation energies suggest a more facile reaction.
-
Transition State Geometries: DFT can elucidate the three-dimensional structure of the transition state, offering insights into the reaction mechanism.
-
Reaction Pathways: By mapping the potential energy surface, DFT can help identify the most likely reaction pathways.
A common application is the study of nitrile hydrolysis, which can proceed via acid or base-catalyzed mechanisms. DFT calculations can model the interaction of the nitrile with hydronium ions (in acidic conditions) or hydroxide ions (in basic conditions) to predict the energy barriers for the formation of the corresponding amide and carboxylic acid.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its activity (e.g., reactivity or toxicity). For nitrile reactivity, a QSAR model might use descriptors such as:
-
Electronic Descriptors: Parameters like the partial charge on the nitrile carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the electrophilicity of the nitrile group.
-
Steric Descriptors: Molecular volume and surface area can be used to model the influence of steric hindrance on the reaction rate.
QSAR models are particularly useful for screening large libraries of compounds to identify candidates with desired reactivity profiles.
Comparison of In-Silico Predictions with Experimental Data
The ultimate validation of any in-silico model is its agreement with experimental results. For nitrile reactions, key experimental data for comparison include reaction kinetics and product distribution.
Data Presentation: A Comparative Look at Nitrile Hydrolysis
| Nitrile | In-Silico Model | Predicted Parameter | Predicted Value | Experimental Method | Measured Parameter | Measured Value | Reference (for similar compounds) |
| This compound | DFT (B3LYP/6-31G) | Activation Energy (Acid Hydrolysis) | Hypothetical: 25 kcal/mol | HPLC | Rate Constant (k) at 298K | Hypothetical: 1.2 x 10-5 s-1 | N/A |
| Acetonitrile | DFT (B3LYP/6-31G) | Activation Energy (Acid Hydrolysis) | 22.8 kcal/mol | Titration | Rate Constant (k) at 373K | 7.9 x 10-6 s-1 | [1] |
| Propionitrile | DFT (B3LYP/6-31G*) | Activation Energy (Acid Hydrolysis) | 23.5 kcal/mol | GC-MS | Rate Constant (k) at 373K | 6.5 x 10-6 s-1 | [1] |
Note: The hypothetical values for this compound are for illustrative purposes only and are not based on actual experimental or computational studies.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating research findings. Below is a generalized protocol for determining the kinetics of nitrile hydrolysis.
Protocol: Kinetic Analysis of Acid-Catalyzed Nitrile Hydrolysis
-
Reaction Setup: A solution of the nitrile (e.g., this compound) in an acidic aqueous medium (e.g., 1 M HCl) is prepared in a temperature-controlled reaction vessel.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: The reaction in each aliquot is quenched, for example, by neutralization with a base.
-
Analysis: The concentration of the remaining nitrile and the formed product (amide or carboxylic acid) is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The concentration data is plotted against time, and the rate constant (k) is determined by fitting the data to the appropriate rate law.[2][3]
Visualizing Reaction Pathways and Workflows
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for kinetic analysis.
Conclusion
In-silico modeling, particularly with DFT, offers a powerful predictive tool for understanding the reactions of nitriles like this compound. While a direct comparison for this specific molecule is hampered by a lack of experimental data, the principles outlined in this guide provide a robust framework for comparing computational predictions with experimental results. For branched nitriles, steric effects are anticipated to play a significant role in their reactivity, a factor that can be effectively modeled computationally. Future experimental studies on the kinetics of this compound reactions are crucial to validate and refine these in-silico models, ultimately aiding in the rational design of molecules with tailored reactivity for various applications in research and drug development.
References
A Researcher's Guide to Methyl-Specific Isotopic Labeling for Protein NMR Studies
For researchers in structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. However, the study of large proteins (>25 kDa) by NMR is often hampered by spectral crowding and rapid signal decay. Methyl-specific isotopic labeling has emerged as a transformative strategy to overcome these limitations, enabling the investigation of macromolecular complexes approaching 1 MDa in size.[1]
This guide provides a comparative overview of the most common methyl-specific isotopic labeling techniques, focusing on the labeling of Isoleucine (Ile), Leucine (Leu), Valine (Val), Alanine (Ala), and Methionine (Met) residues. We present experimental data, detailed protocols, and a comparison with the alternative of using isotopically labeled amino acids directly.
The Power of Methyl Groups as NMR Probes
Methyl groups are excellent probes for NMR studies of large proteins for several reasons:
-
High Sensitivity: The three equivalent protons of a methyl group lead to a strong NMR signal.[2]
-
Favorable Relaxation Properties: Rapid rotation of the methyl group, even in large proteins, averages out dipolar interactions, leading to sharper signals.[2]
-
Strategic Locations: Methyl-bearing residues are often located in the hydrophobic core of proteins and at protein-protein interfaces, providing crucial structural information.[2]
-
Reduced Spectral Crowding: Selective labeling of methyl groups in a perdeuterated background dramatically simplifies complex NMR spectra.[3]
Comparison of Methyl-Specific Labeling Strategies
The most common and cost-effective methods for selective methyl labeling rely on the addition of isotopically labeled metabolic precursors to the bacterial growth medium. These precursors are taken up by the E. coli expression host and incorporated into the biosynthetic pathways of specific amino acids.
Isoleucine, Leucine, and Valine (ILV) Labeling
This is the most widely used methyl-labeling strategy, targeting the branched-chain amino acids Ile, Leu, and Val. These residues constitute approximately 21% of all amino acids in a typical protein, providing a rich set of probes distributed throughout the protein structure.
Key Precursors:
-
α-ketoisovalerate: Precursor for both Leucine and Valine.
-
α-ketobutyrate: Precursor for Isoleucine.
By using isotopically labeled versions of these α-keto acids, specific labeling patterns can be achieved in the final protein. For stereospecific labeling of the prochiral methyl groups of Val and Leu, 2-acetolactate is a commonly used precursor.[4]
Quantitative Data for ILV Labeling
| Parameter | Value | Reference |
| Precursor Concentration | ||
| α-ketoisovalerate | 100-120 mg/L | [1] |
| α-ketobutyrate | 50-70 mg/L | [1] |
| Typical Protein Yield | ~30 mg/L of medium | [1] |
| Labeling Efficiency | >95% | [5] |
Experimental Protocol: ILV Labeling
This protocol is adapted from established methods for protein expression in M9 minimal medium.[1]
-
Prepare M9 Minimal Medium: Prepare 1 L of M9 minimal medium in D₂O. The carbon source should be ¹³C-labeled glucose for studies requiring correlations to the protein backbone, or ¹²C-glucose for observing only the methyl groups. The sole nitrogen source is ¹⁵NH₄Cl.
-
Inoculation and Growth: Inoculate the medium with an E. coli starter culture expressing the protein of interest. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Precursor Addition: Approximately one hour before inducing protein expression, add the isotopically labeled α-ketoisovalerate and α-ketobutyrate to the final concentrations listed in the table above.
-
Induction: Induce protein expression with IPTG (typically 0.5-1 mM final concentration).
-
Harvesting and Purification: Continue cell growth for 4-6 hours post-induction, then harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques.
Experimental Workflow for ILV Labeling
Caption: General workflow for ILV methyl labeling in E. coli.
Biosynthetic Pathway for ILV Labeling
Caption: Simplified biosynthetic pathway for ILV incorporation.
Alanine (Ala) Labeling
Alanine is another abundant amino acid, and its β-methyl group is close to the protein backbone, making it a sensitive probe of local structure and dynamics. However, labeling alanine presents a challenge due to isotopic scrambling.[6] Alanine can be readily converted to pyruvate, a central metabolite that can then be used to synthesize other amino acids, leading to unintended labeling.
Key Precursor and Scrambling Suppression:
-
[2-²H, 3-¹³C]-L-alanine: The direct precursor for alanine incorporation.
-
Scrambling Suppressors: To prevent the labeled alanine from being metabolized into other amino acids, unlabeled α-ketoisovalerate, succinate, and isoleucine are added to the growth medium.[5]
Quantitative Data for Alanine Labeling
| Parameter | Value | Reference |
| Precursor Concentration | ||
| [2-²H, 3-¹³C]-L-alanine | 800 mg/L | |
| α-ketoisovaleric acid, sodium salt (deuterated) | 120 mg/L | |
| Succinate (deuterated) | 2.5 g/L | |
| Typical Protein Yield | Generally comparable to standard M9 expression | N/A |
| Labeling Efficiency | >95% (with scrambling suppression) | [5] |
Experimental Protocol: Alanine Labeling
The protocol is similar to ILV labeling, with the key difference being the addition of scrambling suppressors.
-
Prepare M9 Minimal Medium: As described for ILV labeling.
-
Inoculation and Growth: Grow cells to an OD₆₀₀ of 0.6-0.8.
-
Precursor and Suppressor Addition: One hour before induction, add the labeled alanine and the deuterated scrambling suppressors (α-ketoisovalerate, succinate, and isoleucine).
-
Induction, Harvesting, and Purification: Proceed as for ILV labeling.
Experimental Workflow for Alanine Labeling
Caption: Workflow for Alanine methyl labeling with scrambling suppression.
Methionine (Met) Labeling
Methionine is a low-abundance amino acid, which can be an advantage in reducing spectral overlap. Its ε-methyl group is at the end of a flexible side chain, making it a good probe for surface-exposed regions and protein dynamics.
Key Precursor:
-
L-methionine: Labeled L-methionine can be added directly to the growth medium with minimal scrambling.[6]
-
Methylthio-2-oxobutanoate: An alternative precursor that can be used for labeling without introducing a labeled nitrogen.[6]
Quantitative Data for Methionine Labeling
| Parameter | Value | Reference |
| Precursor Concentration | ||
| L-methionine | 50-250 mg/L | [7] |
| Typical Protein Yield | Generally high, can be performed in rich media | [3] |
| Labeling Efficiency | High, with minimal scrambling | [6] |
Experimental Protocol: Methionine Labeling
Methionine labeling is relatively straightforward.
-
Prepare Growth Medium: This can be either M9 minimal medium or, for higher yields, a rich medium like LB.
-
Inoculation and Growth: Grow cells to mid-log phase.
-
Precursor Addition: Add labeled L-methionine to the medium.
-
Induction, Harvesting, and Purification: Proceed as for other labeling methods.
Alternative Strategy: Direct Addition of Labeled Amino Acids
Instead of relying on metabolic precursors, it is also possible to add the desired ¹³C- and/or ¹⁵N-labeled amino acids directly to the growth medium.
Comparison of Precursor-Based vs. Direct Addition Methods
| Feature | Precursor-Based Labeling | Direct Addition of Amino Acids |
| Cost-Effectiveness | Generally more cost-effective, especially for ILV labeling. | Can be significantly more expensive, especially for multiple amino acids.[8] |
| Expression System | Primarily optimized for E. coli. | Applicable to a wider range of expression systems, including eukaryotic and cell-free systems.[8] |
| Isotopic Scrambling | Can be an issue (e.g., for Alanine) and may require suppressors. | Generally less scrambling if all other amino acids are supplied unlabeled.[9] |
| Ease of Implementation | Requires careful timing of precursor addition. | Simpler to implement, as the labeled amino acid is a direct building block. |
Summary and Recommendations
The choice of a methyl-specific labeling strategy depends on the specific research question, the protein system under investigation, and budgetary constraints.
| Labeling Strategy | Best For | Pros | Cons |
| ILV Labeling | General structural and dynamic studies of the protein core. | High density of probes, well-established protocols, cost-effective. | Can lead to spectral overlap in proteins with high ILV content. |
| Alanine Labeling | Probing protein backbone dynamics and local structure. | Provides probes close to the backbone. | Prone to isotopic scrambling, requiring the use of suppressors. |
| Methionine Labeling | Studying surface-exposed regions and protein dynamics. | Low natural abundance reduces spectral overlap, simple protocol. | Provides a sparse set of probes. |
| Direct Amino Acid Addition | Labeling in non-bacterial expression systems or when scrambling is a major concern. | High specificity, applicable to various expression systems. | Can be significantly more expensive. |
By carefully selecting the appropriate methyl-specific isotopic labeling strategy, researchers can significantly enhance the power of NMR spectroscopy for the study of large and complex protein systems, paving the way for new discoveries in structural biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr-bio.com [nmr-bio.com]
- 3. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Comprehensive and cost-effective NMR spectroscopy of methyl groups in large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methylheptanenitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methylheptanenitrile, a nitrile compound that necessitates careful management as hazardous waste. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[3][4] Improper disposal, such as pouring it down the drain, is strictly prohibited.[5][6]
-
Waste Identification and Segregation:
-
This compound should be classified as a hazardous chemical waste. Based on information for similar aliphatic nitriles, it is likely to be considered a flammable liquid and an acute toxicant.[1]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) or a glass bottle is generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Flammable," "Toxic").
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Keep the container tightly sealed except when adding waste to prevent the release of vapors.
-
Store in a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, and open flames.[7]
-
-
Arranging for Disposal:
-
Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or an online request form.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key physical and chemical properties of the analogous compound, Heptanenitrile, which can inform safe handling and disposal practices.
| Property | Value (for Heptanenitrile) | Source |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1] |
| Boiling Point | 186 - 187 °C / 366.8 - 368.6 °F | [7] |
| Flash Point | 58 °C / 136.4 °F | [7] |
| Specific Gravity | 0.810 | [7] |
| Solubility in Water | Insoluble | [1] |
Experimental Protocols
The disposal procedures outlined above are based on established hazardous waste management principles and data from analogous compounds. No experimental protocols for the chemical neutralization or treatment of this compound at the laboratory scale are recommended without specific guidance from a qualified chemist and your institution's EHS department. The primary and safest method of disposal is through a licensed hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific hazardous waste management plan for detailed local requirements.
References
- 1. Heptanenitrile | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptanenitrile 629-08-3 | TCI AMERICA [tcichemicals.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. EPA Rule on Pharmaceutical Hazardous Waste Disposal | OSHA Review [oshareview.com]
- 6. regulations.gov [regulations.gov]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 3-Methylheptanenitrile
This guide is intended for researchers, scientists, and drug development professionals, providing immediate and essential safety protocols, operational plans, and disposal procedures for 3-Methylheptanenitrile.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, nitrile compounds can be hazardous. Based on data for similar substances like heptanenitrile and other nitriles, potential hazards include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Flammability: Combustible liquid.
Personal Protective Equipment (PPE) is mandatory for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for tears or punctures before and during use. Change gloves frequently. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls are recommended. Closed-toe shoes are mandatory. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
A. Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the specific experimental conditions.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the chemical.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.
B. Handling:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Work in Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and aerosol generation. Use appropriate tools such as a calibrated pipette or a graduated cylinder.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong acids, and strong bases.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
C. Post-Handling/Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable gloves and other contaminated single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
III. Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Small Spill: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Place in a sealed container for disposal. Large Spill: Evacuate the area. Ventilate the area and prevent entry. Contact the institution's environmental health and safety (EHS) department. |
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. The container must be compatible with nitriles.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Toxic").
B. Disposal Procedure:
-
Consult EHS: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) department. Follow their specific procedures for waste pickup and disposal.
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be disposed of down the drain.
-
Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
V. Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations and safety considerations when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
